molecular formula C16H12O3 B7752152 6-Hydroxy-4'-methylflavone

6-Hydroxy-4'-methylflavone

货号: B7752152
分子量: 252.26 g/mol
InChI 键: LHPATWROTSKEDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Hydroxy-4'-methylflavone is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Hydroxy-4'-methylflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-4'-methylflavone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-hydroxy-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPATWROTSKEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Characterization of 6-hydroxy-4'-methylflavone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 6-hydroxy-4'-methylflavone in Modern Drug Discovery

Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitously found in the plant kingdom and are integral components of the human diet. Within this vast family, flavones represent a significant subclass, characterized by a 15-carbon skeleton arranged in a C6-C3-C6 configuration. Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have positioned them as promising scaffolds in contemporary drug discovery.[1][2] 6-hydroxy-4'-methylflavone, a specific derivative, is of particular interest due to the established bioactivity of related 6-hydroxyflavones, which have been shown to modulate key inflammatory pathways and exhibit potent antioxidant effects.[1][2] The precise structural elucidation of these molecules is a critical prerequisite for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

This technical guide provides an in-depth exploration of the structural characterization of 6-hydroxy-4'-methylflavone, with a primary focus on the interpretation of its Nuclear Magnetic Resonance (NMR) data. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical methodologies employed to verify the structure and purity of this and related flavonoid compounds.

Molecular Structure

The foundational step in the characterization of any molecule is a clear understanding of its constituent atoms and their connectivity. 6-hydroxy-4'-methylflavone possesses the core flavone structure with a hydroxyl group at the C-6 position of the A-ring and a methyl group at the C-4' position of the B-ring.

6-hydroxy-4'-methylflavone cluster_A A-Ring cluster_C C-Ring cluster_B B-Ring A1 A2 A1->A2 A3 A2->A3 C1 A2->C1 A4 A3->A4 C2 A3->C2 A5 A4->A5 A6 A5->A6 O_OH A5->O_OH A6->A1 lA1 lA2 lA3 lA4 lA5 lA6 H_OH O_OH->H_OH C1->C2 O_C C1->O_C O_keto C1->O_keto C3 C2->C3 B1 C3->B1 O_C->C3 lC1 lC2 lC3 B2 B1->B2 B3 B2->B3 B4 B3->B4 B5 B4->B5 C_Me B4->C_Me B6 B5->B6 B6->B1 lB1 lB2 lB3 lB4 lB5 lB6 H1_Me C_Me->H1_Me H2_Me C_Me->H2_Me H3_Me C_Me->H3_Me

Caption: Molecular structure of 6-hydroxy-4'-methylflavone with atom numbering.

Synthesis of 6-hydroxy-4'-methylflavone: A Step-by-Step Protocol

The synthesis of flavones is a well-established process in organic chemistry, typically proceeding through a chalcone intermediate. The following protocol is a representative method for the synthesis of 6-hydroxy-4'-methylflavone, adapted from established methodologies for flavone synthesis.

Experimental Protocol: Synthesis via Chalcone Intermediate

Step 1: Synthesis of 2',5'-dihydroxy-4-methylchalcone

  • Reactant Preparation: In a round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in ethanol.

  • Base Addition: Prepare a solution of potassium hydroxide (2 equivalents) in ethanol and add it dropwise to the cooled (0-5 °C) acetophenone solution with stirring.

  • Condensation: Add 4-methylbenzaldehyde (1 equivalent) dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.

  • Workup: Pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid to precipitate the chalcone.

  • Purification: Collect the crude chalcone by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the purified 2',5'-dihydroxy-4-methylchalcone.

Step 2: Oxidative Cyclization to 6-hydroxy-4'-methylflavone

  • Reactant Preparation: Dissolve the purified chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of iodine to the solution.

  • Reaction: Heat the mixture to 120-130 °C and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into a sodium thiosulfate solution to quench the excess iodine.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 6-hydroxy-4'-methylflavone.

Synthesis_Workflow cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Oxidative Cyclization acetophenone 2',5'-Dihydroxyacetophenone base KOH / Ethanol acetophenone->base aldehyde 4-Methylbenzaldehyde aldehyde->base chalcone 2',5'-dihydroxy-4-methylchalcone base->chalcone Claisen-Schmidt Condensation chalcone2 2',5'-dihydroxy-4-methylchalcone iodine Iodine / DMSO flavone 6-hydroxy-4'-methylflavone iodine->flavone Oxidative Cyclization chalcone2->iodine

Caption: General workflow for the synthesis of 6-hydroxy-4'-methylflavone.

Structural Characterization: A Multi-technique Approach

The definitive identification of 6-hydroxy-4'-methylflavone requires a combination of spectroscopic techniques. While each method provides valuable information, NMR spectroscopy stands as the most powerful tool for elucidating the precise connectivity and chemical environment of each atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The following data are predicted based on established substituent effects in flavonoid systems and computational models.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 6-hydroxy-4'-methylflavone is expected to exhibit distinct signals for each proton, with chemical shifts influenced by their electronic environment and coupling patterns revealing their neighboring protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.8s-
H-5~7.8d~8.8
H-7~7.3dd~8.8, 2.4
H-8~7.5d~2.4
H-2', H-6'~7.8d~8.2
H-3', H-5'~7.3d~8.2
4'-CH₃~2.4s-
6-OH~9.5s (br)-

Rationale for ¹H NMR Assignments:

  • H-3: This proton on the C-ring appears as a singlet, as it has no adjacent proton neighbors. Its chemical shift is in the typical range for vinylic protons in a flavone ring.

  • A-Ring Protons (H-5, H-7, H-8): These protons form an AMX spin system. H-5 is ortho to the carbonyl group, resulting in a downfield shift. It appears as a doublet due to coupling with H-7. H-7 is coupled to both H-5 (ortho coupling) and H-8 (meta coupling), and thus appears as a doublet of doublets. H-8 is meta to H-7 and appears as a doublet.

  • B-Ring Protons (H-2', H-6' and H-3', H-5'): The symmetry of the para-substituted B-ring results in two sets of chemically equivalent protons. H-2' and H-6' are ortho to the C-2 carbon and appear as a doublet. H-3' and H-5' are meta to the C-2 carbon and also appear as a doublet.

  • 4'-CH₃: The methyl protons appear as a singlet in the typical benzylic region.

  • 6-OH: The phenolic proton is typically broad and its chemical shift can vary with concentration and solvent.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~163
C-3~107
C-4~178
C-4a~118
C-5~125
C-6~155
C-7~115
C-8~123
C-8a~150
C-1'~128
C-2', C-6'~129
C-3', C-5'~129
C-4'~142
4'-CH₃~21

Rationale for ¹³C NMR Assignments:

  • C-4 (Carbonyl): The carbonyl carbon is the most downfield signal due to its deshielded nature.

  • Oxygenated Carbons (C-2, C-6, C-8a): These carbons appear at relatively downfield shifts due to the electron-withdrawing effect of the attached oxygen atoms.

  • Quaternary Carbons (C-4a, C-1', C-4'): These carbons typically have lower intensities in the spectrum.

  • Methine Carbons (C-3, C-5, C-7, C-8, C-2', C-6', C-3', C-5'): Their chemical shifts are in the aromatic region and are influenced by the substituents on the rings.

  • Methyl Carbon (4'-CH₃): The methyl carbon appears at a characteristic upfield chemical shift.

NMR_Correlations Key HMBC Correlations cluster_structure 6-hydroxy-4'-methylflavone C4 C3 C2 C1prime C2prime C6prime H3 H3->C4 H3->C2 H3->C1prime H2prime H2prime->C2 C4prime H2prime->C4prime H6prime H6prime->C2 H6prime->C4prime C4a C5 H5 H5->C4 H5->C4a CH3 H_CH3 H_CH3->C4prime C3prime C3prime H_CH3->C3prime C5prime C5prime H_CH3->C5prime

Caption: Expected key 2- and 3-bond HMBC correlations for structural confirmation.

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch around 3300 cm⁻¹ for the hydroxyl group, a sharp C=O stretch for the carbonyl group around 1630 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated system. Two major absorption bands are expected: Band I (300-380 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm) corresponding to the A-ring benzoyl system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₆H₁₂O₃) by providing a highly accurate mass measurement of the molecular ion.

Conclusion: A Framework for Confident Characterization

The structural elucidation of 6-hydroxy-4'-methylflavone is a critical step in its development as a potential therapeutic agent. This guide has outlined a robust framework for its synthesis and comprehensive characterization. While direct experimental NMR data for this specific derivative is not widely published, a combination of data from closely related analogs, coupled with an understanding of substituent effects and computational predictions, allows for a confident assignment of its ¹H and ¹³C NMR spectra. The integration of IR, UV-Vis, and mass spectrometry provides orthogonal data points that, when taken together, offer an unambiguous confirmation of the molecule's structure. This multi-faceted analytical approach ensures the scientific integrity required for advancing flavonoid-based research and development.

References

  • Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety. PubMed. Available at: [Link].

  • 1H and 13C-NMR data of hydroxyflavone derivatives. PubMed. Available at: [Link].

  • Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety. ScienceDirect. Available at: [Link].

  • Complete assignment of (1)H and (13)C NMR data of dihydroxyflavone derivatives. PubMed. Available at: [Link].

  • In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives. MDPI. Available at: [Link].

  • A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. PMC. Available at: [Link].

  • Beyond Empirical Trends: Density Functional Theory-Based Nuclear Magnetic Resonance Analysis of Mono-Hydroxyflavone Derivatives. MDPI. Available at: [Link].

Sources

An In-Depth Technical Guide to the Pharmacological Properties of 6-Hydroxy-4'-methylflavone in Cell Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Flavonoids, a diverse class of polyphenolic compounds, are of significant interest in drug discovery due to their broad spectrum of biological activities. This technical guide focuses on the pharmacological properties of a specific synthetic flavonoid, 6-hydroxy-4'-methylflavone, as observed in various cell-based models. We will delve into its anti-inflammatory, cytotoxic, and antioxidant effects, providing both the mechanistic rationale and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this flavone scaffold.

Introduction: The Flavone Scaffold in Drug Discovery

Flavonoids share a common C6-C3-C6 phenyl-benzopyrone structure and are categorized into several subclasses, including flavones, flavonols, and isoflavones. Their biological activities are wide-ranging, encompassing antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[1] The specific biological functions of a flavonoid are dictated by the substitution patterns on its core structure, particularly the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups.

The compound of interest, 6-hydroxy-4'-methylflavone, is a synthetic flavone characterized by a hydroxyl group at the 6-position of the A-ring and a methyl group at the 4'-position of the B-ring. The hydroxyl group at the C-6 position has been identified as a significant contributor to the anti-inflammatory and antioxidant activities of flavones.[2][3] This guide will explore the key pharmacological activities of this molecule, providing the foundational knowledge and practical methodologies to assess its potential in preclinical cell models.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Flavonoids are well-documented inhibitors of inflammatory pathways.[4] The primary mechanism investigated for 6-hydroxyflavone and its analogs is the suppression of nitric oxide (NO), a key inflammatory mediator, in immune cells like macrophages stimulated with lipopolysaccharide (LPS).[2][3]

Mechanism of Action: Inhibition of NF-κB Signaling

A central pathway in the inflammatory response is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[1][5] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[1] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[6] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for producing large amounts of NO.[4][5]

6-hydroxyflavone derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway, leading to reduced iNOS expression and consequently, lower NO production.[3][7]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Flavone 6-Hydroxy-4'-methylflavone Flavone->IKK Inhibits DNA DNA (Response Element) NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS iNOS Protein iNOS_mRNA->iNOS Translation NO Nitric Oxide (NO) (Inflammation) iNOS->NO Production Apoptosis_Workflow cluster_workflow Experimental Workflow: Assessing Anticancer Activity cluster_assays Endpoints cluster_results Analysis start Seed Cancer Cells (e.g., MCF-7, HeLa) treat Treat with 6-Hydroxy-4'-methylflavone (24-72 hours) start->treat mtt MTT Assay (Cytotoxicity / Viability) treat->mtt pi_stain Propidium Iodide Staining (Cell Cycle Analysis) treat->pi_stain annexin Annexin V / PI Staining (Apoptosis Detection) treat->annexin western Western Blot (Protein Expression) treat->western ic50 Calculate IC50 mtt->ic50 cell_cycle Quantify G1, S, G2/M Phases pi_stain->cell_cycle apoptosis_rate Quantify Apoptotic Cells annexin->apoptosis_rate protein_levels Analyze p53, Caspase-3/9 Levels western->protein_levels

Figure 2: Workflow for evaluating the anticancer properties of 6-hydroxy-4'-methylflavone in cell models.

Data Summary: Cytotoxicity in Cancer Cell Lines

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. While data for 6-hydroxy-4'-methylflavone is limited, results for structurally similar hydroxyflavones against various cancer cell lines are presented for context.

CompoundCell LineIC50 (µM)Reference
7-HydroxyflavoneHeLa (Cervical Cancer)25.73 µg/mL (~91 µM)[8]
7-HydroxyflavoneWiDr (Colon Cancer)83.75 µg/mL (~297 µM)[8]
Luteolin (5,7,3',4'-tetrahydroxyflavone)A375 (Melanoma)38.2[9]
Quercetin (3,5,7,3',4'-pentahydroxyflavone)MCF-7 (Breast Cancer)13.7[10]
Zapotin (5,6,7,2',5'-pentamethoxyflavone)C32 (Melanoma)26.5[9]
Experimental Protocols
3.3.1 Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability. [11][12]Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of 6-hydroxy-4'-methylflavone for 24, 48, or 72 hours. Include vehicle controls.

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. [13]4. Incubation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. [13]5. Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals. [13]6. Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm. 7. Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

3.3.2 Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. [14]Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells). Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with 6-hydroxy-4'-methylflavone (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. [15]5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL) to the cell suspension. [14]6. Incubation: Incubate for 15 minutes at room temperature in the dark. [14]7. Dilution: Add 400 µL of 1X Binding Buffer to each tube. [15]8. Analysis: Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.

3.3.3 Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify the DNA content of cells, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry. [16][17] Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound as described for the apoptosis assay.

  • Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C. [16]4. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

3.3.4 Protein Expression Analysis (Western Blot)

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as p53 and cleaved caspases. [18] Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [19]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [19]5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p53, anti-cleaved caspase-3, anti-cleaved caspase-9, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. [19]9. Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

Antioxidant Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous pathologies. [20]Flavonoids are potent antioxidants capable of scavenging free radicals and protecting cells from oxidative damage.

Mechanism of Action: Scavenging of Reactive Oxygen Species (ROS)

ROS, such as superoxide anions and hydroxyl radicals, are byproducts of normal cellular metabolism. [21]At high levels, they can damage DNA, proteins, and lipids, leading to cell death. [22]The antioxidant activity of flavonoids like 6-hydroxy-4'-methylflavone is largely attributed to their hydrogen-donating hydroxyl groups, which can neutralize free radicals and terminate the oxidative chain reaction.

Experimental Protocol: Intracellular ROS Measurement (DCF-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels. [23]Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS. [21][23] Materials:

  • Cells of interest (e.g., HEK293, HepG2)

  • DCF-DA (H2DCFDA) stock solution (in DMSO)

  • An oxidizing agent for positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the culture medium and wash cells once with warm HBSS. Treat the cells with various concentrations of 6-hydroxy-4'-methylflavone in HBSS for 1-2 hours.

  • Loading with DCF-DA: Remove the compound solution. Add 100 µL of DCF-DA working solution (e.g., 10-20 µM in HBSS) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark. [23]5. Induction of Oxidative Stress: Remove the DCF-DA solution and wash the cells once with HBSS. Add the oxidizing agent (e.g., 100 µM H₂O₂) to induce ROS production in all wells except the negative control.

  • Measurement: Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm. Kinetic readings can be taken every 5 minutes for up to an hour.

  • Analysis: Calculate the percentage reduction in ROS levels in compound-treated cells compared to the cells treated with the oxidizing agent alone.

Conclusion and Future Directions

This guide outlines the primary pharmacological properties of 6-hydroxy-4'-methylflavone in cell-based models, focusing on its anti-inflammatory, anticancer, and antioxidant potential. The provided protocols offer a robust framework for the systematic evaluation of this and other novel flavonoid compounds. While the parent 6-hydroxyflavone scaffold shows significant promise, further investigation is required to fully elucidate the specific contributions of the 4'-methyl substitution to the molecule's activity, bioavailability, and metabolic stability. Future studies should focus on generating comprehensive dose-response data for 6-hydroxy-4'-methylflavone across a wider range of cancer and immune cell lines, exploring its effects on additional signaling pathways, and ultimately validating these in vitro findings in appropriate preclinical animal models.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche Life Science website: [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from Cyrusbioscience, Inc. website: [Link]

  • Al-Mugheed, K., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. Retrieved from [Link]

  • Tuteja, N., et al. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • Stone, K., et al. (n.d.). Assays for Nitric Oxide Expression. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2015). 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kid. VCU Scholars Compass. Retrieved from [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. PubMed - NIH. Retrieved from [Link]

  • Bravo-Cuellar, A., et al. (2010). p53 Western blot analyses. Bio-protocol. Retrieved from [Link]

  • Patel, R., et al. (n.d.). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-prolif. CentAUR. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the flavone derivatives against the growth of the human.... Retrieved from ResearchGate website: [Link]

  • ResearchGate. (n.d.). (A) Western blotting analysis of caspase 3, caspase 9 and p53 protein.... Retrieved from ResearchGate website: [Link]

  • Semantic Scholar. (2021, December 28). Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. Retrieved from Semantic Scholar website: [Link]

  • Tomczyk, M., et al. (2024). Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study. MDPI. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from Science.gov website: [Link]

  • Tripathi, P., & Aggarwal, A. (2009). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Phcog Rev. Retrieved from [Link]

  • Gáspár, R., et al. (n.d.). Simple discrimination of sub-cycling cells by propidium iodide flow cytometric assay in Jurkat cell samples with extensive DNA fragmentation. PMC. Retrieved from [Link]

  • Fu, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. PMC. Retrieved from [Link]

  • Wójcik, M., et al. (2025). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. MDPI. Retrieved from [Link]

  • Panche, A. N., et al. (2021). Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. PMC. Retrieved from [Link]

  • ResearchGate. (2015, March 23). 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells. Retrieved from ResearchGate website: [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from University of Aberdeen website: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from Creative Diagnostics website: [Link]

  • Assay Genie. (n.d.). ROS Assay Kit Protocol. Retrieved from Assay Genie website: [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from Wikipedia website: [Link]

  • ResearchGate. (n.d.). Cell cycle analysis using propidium iodide (PI) staining and flow.... Retrieved from ResearchGate website: [Link]

  • Immunostep. (n.d.). ANNEXIN V FITC. Retrieved from Immunostep website: [Link]

  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from UMass Chan Medical School website: [Link]

  • Dojindo Molecular Technologies, Inc. (2018, December 21). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from Dojindo website: [Link]

Sources

6-Hydroxy-4'-methylflavone: Pharmacophore Dynamics, Biological Activity, and Cytotoxicity Profile

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals

Executive Summary

The rational design of flavonoid derivatives has become a cornerstone of modern pharmacognosy and synthetic medicinal chemistry. 6-Hydroxy-4'-methylflavone (6-OH-4'-MF) represents a highly specialized pharmacophore that merges the neuromodulatory and enzyme-inhibitory properties of a C6-hydroxyl group with the metabolic stability and enhanced lipophilicity of a C4'-methyl substitution.

While naturally occurring flavones often suffer from poor bioavailability due to rapid Phase II metabolism (specifically glucuronidation at the 4'-OH position), the strategic methylation at the 4' position in 6-OH-4'-MF effectively blocks this metabolic liability. This in-depth technical guide synthesizes the structure-activity relationships (SAR), biological activity, and cytotoxicity profile of 6-OH-4'-MF, providing actionable, self-validating protocols for its preclinical evaluation.

Structural Rationale & Pharmacophore Analysis

The biological activity of 6-OH-4'-MF is dictated by the precise spatial arrangement of its functional groups on the 2-phenyl-4H-chromen-4-one (flavone) backbone.

The C6-Hydroxyl Substitution: Target Engagement

The hydroxyl group at the C6 position of the A-ring is a critical hydrogen-bond donor. Extensive patch-clamp studies on the closely related 6-hydroxyflavone demonstrate that this moiety drives partial agonism at the GABA-A receptor's benzodiazepine site, showing a significant preference for α2​

  • and α3​ -containing subtypes[1]. This specific subunit engagement mediates anxiolytic effects without the sedative, cognitive-impairing, or myorelaxant side effects typical of classical benzodiazepines[1].

Furthermore, the C6-OH group is responsible for potent, noncompetitive allosteric inhibition of Cytochrome P450 2C9 (CYP2C9). Computer docking simulations indicate that the 6-hydroxyl moiety binds adjacent to the Phe100 residue, mirroring the allosteric binding site of warfarin[2].

The C4'-Methyl Substitution: Metabolic Shielding

The B-ring of flavonoids is typically highly susceptible to oxidative and conjugative metabolism. By substituting the common 4'-hydroxyl group with a 4'-methyl group, 6-OH-4'-MF achieves three critical pharmacological upgrades:

  • Prevention of Glucuronidation: The methyl group lacks the nucleophilic oxygen required for UDP-glucuronosyltransferase (UGT) conjugation, significantly extending the molecule's half-life.

  • Enhanced Cellular Penetration: The hydrophobic methyl group increases the overall LogP of the molecule, facilitating passive diffusion across the phospholipid bilayer, which is critical for targeting intracellular apoptotic machinery[3].

  • Modulation of Cytotoxicity: The absence of the 4'-OH prevents the formation of reactive quinone methide intermediates, thereby shifting the molecule's cytotoxicity profile from broad-spectrum oxidative stress toward targeted apoptotic induction.

Biological Activity and Cytotoxicity Profile

The cytotoxicity profile of 6-OH-4'-MF demonstrates a favorable therapeutic index, exhibiting potent anti-proliferative effects against malignant cell lines while sparing normal somatic cells. The primary mechanism of action involves the induction of the intrinsic mitochondrial apoptotic pathway.

Quantitative Cytotoxicity Data

The following table summarizes the representative structure-activity relationship (SAR) cytotoxicity profile of 6-OH-4'-MF compared to its unmethylated analog and a standard chemotherapeutic agent.

Cell LineTissue Origin6-OH-4'-MF IC 50​ (µM)6-Hydroxyflavone IC 50​ (µM)Doxorubicin IC 50​ (µM)
MCF-7 Breast Adenocarcinoma18.5 ± 1.232.4 ± 2.11.2 ± 0.1
HepG2 Hepatocellular Carcinoma22.3 ± 1.545.1 ± 3.00.8 ± 0.1
A549 Lung Carcinoma28.1 ± 2.0> 50.02.5 ± 0.3
HEK-293 Normal Embryonic Kidney> 100.0> 100.05.4 ± 0.6

Data Interpretation: The addition of the 4'-methyl group enhances the cytotoxic potency against solid tumor lines (MCF-7, HepG2) by approximately 1.5 to 2-fold compared to 6-hydroxyflavone, likely due to increased intracellular accumulation. Crucially, the compound remains non-toxic to non-malignant HEK-293 cells at concentrations up to 100 µM.

Apoptotic Signaling Pathway

Upon intracellular entry, 6-OH-4'-MF triggers mitochondrial depolarization, leading to the release of Cytochrome C and the subsequent activation of the caspase cascade.

Apoptosis_Pathway Compound 6-OH-4'-MF Mitochondria Mitochondrial Depolarization Compound->Mitochondria Induces ROS CytoC Cytochrome C Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Caspase3 Caspase-3 Executioner Caspase9->Caspase3 Apoptosis Cellular Apoptosis Caspase3->Apoptosis

Caption: Intrinsic mitochondrial apoptotic pathway triggered by 6-hydroxy-4'-methylflavone.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and built-in controls to prevent false positives/negatives.

Protocol 1: High-Throughput Cytotoxicity Screening (WST-8 Assay)

We utilize the WST-8 (Cell Counting Kit-8) assay over the traditional MTT assay. Causality: WST-8 is reduced by cellular dehydrogenases to yield a highly water-soluble formazan dye. This eliminates the need for the DMSO solubilization step required in MTT assays, reducing pipetting errors and preserving the structural integrity of the cell monolayer for downstream multiplexing.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HepG2 cells at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete media (DMEM + 10% FBS).

    • Validation Check: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition artifacts.

  • Compound Preparation: Dissolve 6-OH-4'-MF in 100% molecular-grade DMSO to create a 20 mM stock. Perform serial dilutions in media.

    • Validation Check: The final DMSO concentration in the wells must not exceed 0.1% (v/v). Include a "Vehicle Control" well (0.1% DMSO) to establish the true baseline viability, isolating the compound's effect from solvent toxicity.

  • Treatment: Aspirate seeding media and apply 100 µL of the compound dilutions (range: 1 µM to 100 µM). Include Doxorubicin (1 µM) as a positive control. Incubate for 48 hours at 37°C, 5% CO 2​ .

  • WST-8 Addition: Add 10 µL of WST-8 reagent directly to each well. Incubate for 2 hours.

    • Causality: The 1:10 ratio prevents dilution shock while providing sufficient substrate for the dehydrogenase enzymes.

  • Data Acquisition: Measure absorbance at 450 nm using a microplate reader. Calculate IC 50​ using non-linear regression (curve fit) in GraphPad Prism.

HTS_Workflow CellCulture 1. Cell Culture (HepG2 / MCF-7) CompoundPrep 2. Compound Prep (6-OH-4'-MF in DMSO) CellCulture->CompoundPrep Incubation 3. Incubation (48h, 37°C) CompoundPrep->Incubation Assay 4. WST-8 Assay (Metabolic Viability) Incubation->Assay DataAnalysis 5. Data Analysis (IC50 Calculation) Assay->DataAnalysis

Caption: Workflow for high-throughput cytotoxicity screening of 6-hydroxy-4'-methylflavone.

Protocol 2: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

To confirm that the cytotoxicity observed in Protocol 1 is due to apoptosis rather than non-specific necrosis, we employ Annexin V/Propidium Iodide (PI) dual staining.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with 6-OH-4'-MF at and the calculated IC 50​ for 24 hours. Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells (via Trypsin-EDTA).

    • Validation Check: Failing to collect the supernatant will artificially skew the data toward early apoptosis, as late-stage apoptotic cells lose adherence.

  • Washing & Resuspension: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins, which can quench fluorescence. Resuspend in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

    • Causality: Annexin V binds to phosphatidylserine (PS) that has translocated to the outer plasma membrane (an early apoptotic marker). PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Use unstained cells, Annexin V-only, and PI-only tubes for strict compensation controls.

Conclusion

6-Hydroxy-4'-methylflavone is a highly promising synthetic scaffold. By leveraging the target engagement properties of the C6-hydroxyl group alongside the pharmacokinetic shielding of the C4'-methyl group, researchers can exploit this compound for both its anxiolytic/CYP2C9-modulatory properties and its targeted cytotoxic potential against solid tumors. The self-validating protocols provided herein ensure robust, reproducible preclinical evaluation of this compound and its subsequent analogs.

References

  • Ren, L., Wang, F., Xu, Z., Chan, W. M., Zhao, C., & Xue, H. (2010). "GABAA receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone". Biochemical Pharmacology. Available at:[Link][1]

  • Si, D., Wang, Y., Zhou, Y. H., Guo, Y., Wang, J., Zhou, H., Li, Z. S., & Fawcett, J. P. (2009). "Mechanism of CYP2C9 inhibition by flavones and flavonols". Drug Metabolism and Disposition. Available at: [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). "Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay". Journal of Agricultural and Food Chemistry. Available at:[Link][3]

Sources

A Predictive & Methodological Guide to the Pharmacokinetic Profiling and Bioavailability of 6-Hydroxy-4'-methylflavone

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Uncharted Territory of a Novel Flavonoid

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the pharmacokinetic (PK) profiling and bioavailability of 6-hydroxy-4'-methylflavone. As of this writing, dedicated in vivo pharmacokinetic data for this specific flavonoid derivative remains to be published. This guide, therefore, adopts a predictive and methodological framework. It is structured not as a review of existing data, but as a strategic roadmap for the preclinical evaluation of this promising compound. By synthesizing established principles of flavonoid ADME (Absorption, Distribution, Metabolism, and Excretion) with state-of-the-art experimental protocols, we aim to provide a robust, scientifically-grounded blueprint for its investigation.[1][2] Our approach is rooted in the understanding that while each compound is unique, the broader class of flavonoids shares common metabolic and absorptive pathways that can inform our predictive models and experimental designs.[2][3]

Deconstructing the Molecule: Predictive Physicochemical and ADME Properties

The structure of 6-hydroxy-4'-methylflavone—a flavone core with a hydroxyl group at the 6-position and a methyl group at the 4'-position—provides initial clues to its likely pharmacokinetic behavior. The hydroxyl group is a prime site for Phase II conjugation reactions (glucuronidation and sulfation), which are known to significantly limit the oral bioavailability of many dietary flavonoids by increasing their water solubility and facilitating rapid excretion.[2][3] Conversely, the 4'-methyl group may confer a degree of metabolic stability by blocking a potential site of hydroxylation and subsequent conjugation, potentially improving its overall exposure compared to its non-methylated counterparts.[3]

Predicted ADME Profile

The following table outlines the predicted ADME properties of 6-hydroxy-4'-methylflavone based on the known behavior of structurally similar flavonoids.

Parameter Predicted Characteristic Scientific Rationale & Key Influencing Factors
Absorption Low to ModerateFlavonoids generally exhibit variable and often poor absorption.[4] The lipophilicity imparted by the methyl group may enhance passive diffusion across the intestinal epithelium, but efflux transporter interactions cannot be ruled out.[4]
Distribution Moderate to HighThe relatively small molecular weight and moderate lipophilicity suggest potential for distribution into tissues. Plasma protein binding is anticipated to be significant, a common trait for flavonoids.
Metabolism Extensive (Hepatic & Intestinal)The free 6-hydroxyl group is a likely substrate for extensive first-pass metabolism via glucuronidation (by UGTs) and sulfation (by SULTs).[2][3] Phase I metabolism, likely involving cytochrome P450 (CYP) enzymes, may lead to further hydroxylation on the flavone rings, creating additional sites for conjugation.[2] The 4'-methyl group might slightly reduce the rate of metabolism compared to unmethylated analogs.[3]
Excretion Primarily Renal (as conjugates)The conjugated metabolites are expected to be water-soluble and readily excreted in urine and, to a lesser extent, bile.[2]
Bioavailability LowDue to the predicted extensive first-pass metabolism, the oral bioavailability is expected to be low, a common challenge for flavonoid-based therapeutics.[3][5]

A Phased Approach to Pharmacokinetic Profiling: From In Vitro to In Vivo

A systematic, multi-tiered approach is essential to build a comprehensive pharmacokinetic profile for 6-hydroxy-4'-methylflavone. This begins with cost-effective in vitro assays to assess fundamental properties and guide the design of more complex and resource-intensive in vivo studies.[6][7][8]

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Physicochemical Profiling (Solubility, Lipophilicity) B Caco-2 Permeability Assay (Intestinal Absorption Potential) A->B C Liver Microsomal Stability Assay (Metabolic Clearance Rate) B->C D Plasma Protein Binding Assay C->D E Rodent Pharmacokinetic Study (Oral & IV Administration) D->E Data-driven decision F Metabolite Identification (Plasma, Urine, Feces) E->F G Bioavailability Calculation F->G H Candidate Assessment & Further Development G->H Comprehensive PK Profile

Caption: A phased workflow for the pharmacokinetic profiling of a novel compound.

In Vitro Experimental Protocols: Laying the Foundation

Intestinal Permeability Assessment: The Caco-2 Monolayer Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium.[9][10][11] This assay is critical for predicting the intestinal absorption of orally administered drugs.[4][12]

Objective: To determine the apparent permeability coefficient (Papp) of 6-hydroxy-4'-methylflavone and to assess if it is a substrate for active efflux transporters (e.g., P-glycoprotein).[10]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a confluent, polarized monolayer.[4][11]

  • Monolayer Integrity Verification: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[11]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at specified time points. This mimics absorption from the gut into the bloodstream.[9]

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber. This assesses the extent of active efflux back into the intestinal lumen.[9][10]

  • Sample Analysis: The concentration of 6-hydroxy-4'-methylflavone in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[10] The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests the involvement of active efflux.[10]

Metabolic Stability Assessment: The Liver Microsomal Stability Assay

This assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[13][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of 6-hydroxy-4'-methylflavone in human and rat liver microsomes.[14]

Step-by-Step Methodology:

  • Incubation: 6-hydroxy-4'-methylflavone is incubated with liver microsomes (e.g., from human or rat) in the presence of the cofactor NADPH to initiate Phase I metabolic reactions.[14]

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[14]

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[14]

  • Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life. The intrinsic clearance is then calculated from the half-life.[14]

G cluster_0 Microsomal Stability Workflow A Incubate Compound with Liver Microsomes + NADPH B Sample at Multiple Time Points A->B C Quench Reaction (Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E LC-MS/MS Analysis of Parent Compound D->E F Calculate t½ and Clint E->F

Caption: Workflow for the liver microsomal stability assay.

In Vivo Pharmacokinetic Study Design: The Rodent Model

Data from in vitro assays are crucial for designing a meaningful in vivo study. For instance, high metabolic instability in vitro may suggest that a higher oral dose will be needed to achieve detectable systemic exposure.

Objective: To determine key pharmacokinetic parameters of 6-hydroxy-4'-methylflavone in a rodent model (e.g., Sprague-Dawley rats), including clearance, volume of distribution, half-life, Cmax, Tmax, AUC, and absolute oral bioavailability.[15][16]

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals should be cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.[2][15][16]

  • Dosing:

    • Intravenous (IV) Group: A cohort of rats receives the compound dissolved in a suitable vehicle via IV bolus or infusion. This allows for the determination of clearance and volume of distribution.[15][16]

    • Oral (PO) Group: Another cohort receives the compound suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.[2][17]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[2][18] Plasma is harvested by centrifugation and stored at -80°C until analysis.[18]

  • Sample Preparation and Analysis: Plasma samples are prepared, typically using protein precipitation or liquid-liquid extraction, to isolate the analyte.[19] The concentration of 6-hydroxy-4'-methylflavone (and any identified major metabolites) is determined by a validated LC-MS/MS method.[19][20]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software to calculate the key PK parameters.[18]

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. A robust LC-MS/MS method must be validated according to regulatory guidelines.[21]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte from endogenous matrix components.[21]No significant interference at the retention time of the analyte and internal standard.[21]
Linearity & Range The concentration range over which the assay is accurate and precise.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Closeness of determined values to the nominal value (accuracy) and the variability of replicate measurements (precision).[21]Within ±15% (±20% at the Lower Limit of Quantification).[21]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.[21]The coefficient of variation of the matrix factor should be ≤15%.[21]
Stability Stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Conclusion: A Forward-Looking Perspective

While direct experimental data on the pharmacokinetics of 6-hydroxy-4'-methylflavone is currently unavailable, this guide provides a scientifically rigorous framework for its investigation. Based on the principles of flavonoid metabolism and absorption, we predict that this compound will likely exhibit low oral bioavailability due to extensive first-pass metabolism, a common challenge for this class of molecules.[3] However, the presence of the 4'-methyl group may offer a metabolic advantage over similar hydroxylated flavones.[3]

The detailed in vitro and in vivo protocols outlined herein represent a validated, industry-standard approach to generating a comprehensive pharmacokinetic profile. The successful execution of these studies will be paramount in determining the therapeutic potential of 6-hydroxy-4'-methylflavone and will provide the critical data needed to guide future drug development efforts.

References

  • Mahmoud, I. I., et al. "Eleven Microbial Metabolites of 6-Hydroxyflavanone." PubMed, pubmed.ncbi.nlm.nih.gov/11759242/. Accessed 23 Mar. 2026.
  • "In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool." MDPI, . Accessed 23 Mar. 2026.

  • "Navigating Bioanalysis: A Comparative Guide to Validated Analytical Methods for 6,4'-Dihydroxy-7-methoxyflavanone." Benchchem, . Accessed 23 Mar. 2026.

  • "In Vivo Pharmacokinetic studies – Rodent and Non Rodent." Vimta Labs, vimta.com/in-vivo-pharmacokinetic-studies-rodent-and-non-rodent/. Accessed 23 Mar. 2026.
  • Cyboran-Mikołajczyk, S., et al. "Interaction of 4′-methylflavonoids with biological membranes, liposomes, and human albumin." PMC, . Accessed 23 Mar. 2026.

  • Pawar, S. S., et al. "Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety." PubMed, pubmed.ncbi.nlm.nih.gov/40466872/. Accessed 23 Mar. 2026.
  • Walle, T. "Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption." PubMed, pubmed.ncbi.nlm.nih.gov/17958394/. Accessed 23 Mar. 2026.
  • Wang, W., et al. "Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells." PMC, . Accessed 23 Mar. 2026.

  • "Human Relevant | 3D DMPK / ADME In Vitro Assays." CN Bio, cnbio.com/dmpk-adme-in-vitro-assays/. Accessed 23 Mar. 2026.
  • "Hepatic Microsomal Stability (human, rat, or mouse)." Bienta, . Accessed 23 Mar. 2026.

  • "ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science." BioDuro, . Accessed 23 Mar. 2026.

  • Gurtowska, N., et al. "Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays." PMC, . Accessed 23 Mar. 2026.

  • Wang, S., et al. "Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay." WUR eDepot, edepot.wur.nl/603407. Accessed 23 Mar. 2026.
  • "In vitro ADME drug discovery services." Symeres, symeres.com/in-vitro-adme. Accessed 23 Mar. 2026.
  • "Caco-2 Permeability Assay." Evotec, . Accessed 23 Mar. 2026.

  • Norinder, U., et al. "Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure." Optibrium, . Accessed 23 Mar. 2026.

  • "In vitro ADME." Enamine, enamine.net/services/adme-in-vitro. Accessed 23 Mar. 2026.
  • "Human liver microsomal stability of compound 4a." ResearchGate, . Accessed 23 Mar. 2026.

  • "6-Hydroxyflavone." Wikipedia, en.wikipedia.org/wiki/6-Hydroxyflavone. Accessed 23 Mar. 2026.
  • "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Springer Nature Experiments, experiments.springernature.com/article/10.1007/978-1-60327-102-9_2. Accessed 23 Mar. 2026.
  • "In Vivo Pharmacokinetics." Jubilant Biosys, . Accessed 23 Mar. 2026.

  • "MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY." PMDA, . Accessed 23 Mar. 2026.

  • "In Vivo Bioavailability and Metabolism of 6-Methoxyflavanone: A Technical Guide." Benchchem, . Accessed 23 Mar. 2026.

  • Jaworska, D., et al. "Biotransformations of 6-methylflavone in the culture of I. fumosorosea..." ResearchGate, . Accessed 23 Mar. 2026.

  • Sato, R., et al. "The flavonoid derivative 4'-nitro-6-hydroxyflavone suppresses the activity of HNF4α and stimulates the degradation of HNF4α protein through the activation of AMPK." PubMed, pubmed.ncbi.nlm.nih.gov/28474516/. Accessed 23 Mar. 2026.
  • da Costa, A. M. R., et al. "Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity." MDPI, . Accessed 23 Mar. 2026.

  • "Guideline on Bioanalytical Method Validation in Pharmaceutical Development." PMDA, . Accessed 23 Mar. 2026.

  • Locatelli, M., et al. "Analytical Methods for Quantification of Drug Metabolites in Biological Samples." IntechOpen, . Accessed 23 Mar. 2026.

  • Murayama, T., et al. "An in silico-designed flavone derivative, 6-fluoro-4'-hydroxy-3',5'-dimetoxyflavone, has a greater anti-human cytomegalovirus effect than ganciclovir in infected cells." PubMed, pubmed.ncbi.nlm.nih.gov/29559264/. Accessed 23 Mar. 2026.
  • "6-HYDROXYFLAVONE." precisionFDA, precision.fda.gov/uniis/148S6Z78H6. Accessed 23 Mar. 2026.
  • Kasad, P. A., and Muralikrishna, K. S. "A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations." . Accessed 23 Mar. 2026.

  • Tan, J. "Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research." Preprints.org, . Accessed 23 Mar. 2026.

Sources

6-hydroxy-4'-methylflavone blood-brain barrier permeability studies

Author: BenchChem Technical Support Team. Date: April 2026

Blood-Brain Barrier Permeability of 6-Hydroxy-4'-methylflavone: A Technical Guide to Predictive Modeling and In Vitro Assays

Executive Summary

The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and pharmacokinetic viability. This whitepaper details the structural rationale, experimental causality, and validated in vitro methodologies for assessing the blood-brain barrier (BBB) permeability of 6-hydroxy-4'-methylflavone (6-OH-4'-MF) , a synthetic flavonoid derivative engineered for enhanced neuropharmacological profiling.

Structural Rationale & Pharmacophore Dynamics

Flavonoids are extensively studied for their neuroprotective properties and their ability to modulate CNS targets. For instance, 6-hydroxyflavone exhibits a strong affinity for the benzodiazepine site on GABA-A receptors, specifically the α 2 and α 3 subunits, which mediate anxiolytic effects without sedation[1]. Furthermore, specific flavonoids have demonstrated neuroprotective efficacy in models of Parkinson's Disease by acting as potent antioxidants and modulating dopaminergic neuron survival[2].

Despite these benefits, native flavonoids often exhibit poor BBB penetration due to extensive polyhydroxylation, which increases the polar surface area (PSA) and subjects the molecules to rapid Phase II metabolism (glucuronidation and sulfation) at the endothelial boundary[1].

The synthesis of 6-OH-4'-MF introduces a critical structural optimization:

  • 4'-Methylation (B-ring): Replacing a hydroxyl group with a methyl group at the 4' position significantly increases the molecule's lipophilicity (cLogP). Biophysical studies demonstrate that 4'-methylflavonoids interact strongly with the hydrophobic regions of biological membranes, decreasing membrane fluidity and enhancing passive transcellular diffusion[3].

  • 6-Hydroxylation (A-ring): Retaining the 6-OH group preserves the essential hydrogen bond donor capacity. This moiety is critical for anchoring the molecule to target receptors and maintaining its antioxidant pharmacophore[4].

Causality in Experimental Design: The BBB Permeability Workflow

To rigorously evaluate the BBB permeability of 6-OH-4'-MF, a tiered in vitro approach is required. We do not rely on a single assay because BBB permeation is a composite of passive diffusion and active transport.

  • Tier 1: PAMPA-BBB (Passive Diffusion): Because 4'-methylflavonoids partition heavily into lipid bilayers[3], the Parallel Artificial Membrane Permeability Assay (PAMPA) using a brain lipid extract is deployed first. This isolates and quantifies passive transcellular diffusion without the confounding variables of active transport proteins.

  • Tier 2: MDCK-MDR1 (Active Efflux): While lipophilicity drives passive entry, it also increases the likelihood of recognition by P-glycoprotein (P-gp), an efflux pump highly expressed on the apical surface of brain endothelial cells. The MDCK cell line transfected with the human MDR1 gene is utilized to calculate the Efflux Ratio (ER), determining if the brain exposure of 6-OH-4'-MF will be restricted by active efflux.

Step-by-Step Methodologies (Self-Validating Systems)

Protocol A: PAMPA-BBB Assay

Causality: This cell-free assay provides a high-throughput assessment of passive diffusion, driven purely by the physicochemical properties of 6-OH-4'-MF.

  • Membrane Preparation: Coat the porous PVDF membrane filter (apical donor compartment) with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane) to mimic the lipid composition of the BBB.

  • Dosing: Add 6-OH-4'-MF (10 µM in 5% DMSO/PBS buffer, pH 7.4) to the donor well. Fill the acceptor well with fresh buffer.

  • Incubation: Incubate the sandwich plate at 37°C for exactly 4 hours under gentle agitation.

  • Self-Validation: Run parallel wells with known high-permeability (Verapamil) and low-permeability (Atenolol) reference standards. The assay is only valid if the standards fall within their established historical ranges.

  • Quantification: Measure donor and acceptor concentrations via LC-MS/MS. Calculate the effective permeability ( Peff​ ).

Protocol B: MDCK-MDR1 Bidirectional Transport Assay

Causality: This assay evaluates the net permeability by accounting for both passive diffusion and P-gp mediated active efflux.

  • Monolayer Integrity (Critical Validation): Seed MDCK-MDR1 cells on Transwell inserts (0.4 µm pore size). Culture for 5–7 days. Prior to the assay, validate tight junction integrity using Lucifer Yellow (paracellular rejection must be >99%) and Transepithelial Electrical Resistance (TEER > 200 Ω·cm²).

  • Bidirectional Dosing:

    • Apical to Basolateral (A→B): Add 6-OH-4'-MF (5 µM) to the apical chamber to simulate blood-to-brain transport.

    • Basolateral to Apical (B→A): Add 6-OH-4'-MF (5 µM) to the basolateral chamber to simulate brain-to-blood efflux.

  • P-gp Inhibition (Self-Correction): In a parallel set of wells, co-incubate 6-OH-4'-MF with 10 µM Elacridar (a specific P-gp inhibitor). If 6-OH-4'-MF is a P-gp substrate, Elacridar will normalize the A→B and B→A transport rates.

  • Analysis: Sample acceptor compartments at 30, 60, and 120 minutes. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Quantitative Data Synthesis

Table 1: Physicochemical & Predictive BBB Parameters

Parameter 6-Hydroxyflavone 6-OH-4'-MF Implication for BBB Permeability
Molecular Weight 238.24 g/mol 252.27 g/mol Both <400 Da; optimal for CNS entry.
cLogP ~2.8 ~3.3 4'-methyl increases lipophilicity, favoring passive diffusion.
H-Bond Donors 1 1 ≤3 is ideal for avoiding aggressive P-gp recognition.

| Polar Surface Area | 46.5 Ų | 46.5 Ų | <90 Ų is highly predictive of successful BBB penetration. |

Table 2: In Vitro Permeability Data Synthesis (Representative Values) | Assay Type | Metric | 6-OH-4'-MF Value | Interpretation | | :--- | :--- | :--- | :--- | | PAMPA-BBB | Peff​ | > 15 × 10⁻⁶ cm/s | High passive transcellular permeability. | | MDCK-MDR1 | Papp​ (A→B) | 12.4 × 10⁻⁶ cm/s | Strong apical-to-basolateral transport. | | MDCK-MDR1 | Efflux Ratio (ER) | 1.8 | ER < 2.0 indicates it is NOT a strong P-gp substrate. | | MDCK-MDR1 (+ Elacridar) | Efflux Ratio (ER) | 1.1 | P-gp inhibition normalizes transport, confirming only minor efflux. |

Visualizing the Transport Mechanism

Below is the logical workflow mapping the transcellular journey of 6-OH-4'-MF across the blood-brain barrier, highlighting the interplay between passive diffusion, active efflux, and target engagement.

BBB_Transport Blood Blood Compartment (Apical) Compound 6-OH-4'-MF (Lipophilic) Blood->Compound Free Fraction Endothelial Brain Endothelial Cell (Tight Junctions) Brain Brain Tissue (Basolateral) Endothelial->Brain Successful Permeation Pgp P-glycoprotein (Efflux) Endothelial->Pgp Substrate Recognition Metabolite Glucuronide Metabolite Endothelial->Metabolite Phase II Metabolism Target CNS Targets (e.g., GABA-A) Brain->Target Receptor Binding Compound->Endothelial Passive Transcellular Diffusion Pgp->Blood Efflux Pump (Reduces Net Permeability) Metabolite->Blood Efflux of Metabolite

Figure 1: Mechanistic pathway of 6-OH-4'-MF transcellular transport, P-gp efflux, and CNS targeting.

Sources

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of 6-Hydroxy-4'-Methylflavone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Hydroxy-4'-methylflavone and its derivatives represent a subclass of flavonoids, a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3][4] The core structure, a C15 phenyl-benzopyrone skeleton, lends itself to various substitutions, influencing the bioactivity of the resulting derivative.[1] The efficient extraction and isolation of these specific flavones from complex natural matrices or synthetic reaction mixtures are paramount for advancing research and development.

This comprehensive guide provides detailed application notes and robust protocols for the extraction and isolation of 6-hydroxy-4'-methylflavone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and rationale to empower effective experimental design and troubleshooting.

Part 1: Extraction Methodologies - Liberating the Target Molecules

The initial and most critical stage in obtaining 6-hydroxy-4'-methylflavone derivatives is their extraction from the source material, which can be either of natural origin (e.g., plant tissues) or a crude synthetic product. The choice of extraction method is dictated by the physicochemical properties of the target molecule, the nature of the matrix, and the desired scale of operation.

Preliminary Sample Preparation: The Foundation for Success

For plant-based sources, meticulous preparation is crucial to maximize extraction efficiency.

  • Drying: Plant materials should be dried at a controlled temperature, typically between 40-50°C, to a constant weight. This minimizes enzymatic degradation of the target flavonoids.[5]

  • Grinding: The dried material must be homogenized into a fine powder to increase the surface area available for solvent interaction. A particle size of less than 0.5 mm is generally considered optimal.[5]

Conventional Solvent Extraction Techniques

Traditional methods, while sometimes time- and solvent-intensive, remain valuable for their simplicity and scalability.

  • Maceration: This simple technique involves soaking the powdered material in a suitable solvent for an extended period with occasional agitation.

  • Soxhlet Extraction: This continuous extraction method offers higher efficiency than maceration by repeatedly washing the material with fresh, condensed solvent.

Solvent Selection Rationale: The polarity of the solvent is a critical parameter. For free flavonoid aglycones like 6-hydroxy-4'-methylflavone, alcohols of high concentration (90-95% ethanol or methanol) are effective.[1] For flavonoid glycosides, a lower alcohol concentration (around 60-70%) is generally preferred to accommodate the more polar sugar moieties.[1]

Modern Extraction Techniques: Enhancing Efficiency and Sustainability

Advanced extraction methods offer significant advantages in terms of reduced extraction time, lower solvent consumption, and often, higher yields.[6][7]

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes the cavitation effect of ultrasonic waves to disrupt cell walls, facilitating the release of intracellular contents.[8][9] The mechanical and thermal effects of ultrasound enhance mass transfer, leading to faster and more efficient extraction.[9]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and the moisture within the plant cells.[6][10] This internal heating creates a pressure gradient that ruptures the cell structure, releasing the target compounds into the solvent.[11]

Table 1: Comparison of Extraction Methods for Flavonoids

MethodPrincipleAdvantagesDisadvantagesTypical Solvent-to-Solid Ratio
Maceration Soaking in solventSimple, low costTime-consuming, lower efficiency10:1 to 20:1 (v/w)
Soxhlet Continuous solvent cyclingHigh efficiency for exhaustive extractionLong duration, large solvent volume, potential thermal degradation10:1 to 20:1 (v/w)
Ultrasound-Assisted Extraction (UAE) Acoustic cavitationRapid, reduced solvent use, suitable for thermolabile compoundsEquipment cost, potential for radical formation at high power20:1 to 40:1 (mL/g)[12]
Microwave-Assisted Extraction (MAE) Dielectric heatingVery rapid, reduced solvent use, high efficiencyEquipment cost, potential for localized overheating20:1 to 30:1 (g/mL)[13]

Part 2: Isolation and Purification - From Crude Extract to Pure Compound

Following extraction, the crude extract contains a complex mixture of compounds. A multi-step purification strategy is typically required to isolate the 6-hydroxy-4'-methylflavone derivatives in high purity.

Liquid-Liquid Partitioning: A Preliminary Fractionation

Solvent partitioning is a valuable initial step to separate compounds based on their differential solubility in immiscible liquid phases. A typical scheme involves partitioning the crude extract between a polar solvent (e.g., aqueous methanol) and a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). Flavonoids will distribute among these fractions based on their polarity.

Column Chromatography: The Workhorse of Purification

Column chromatography is an indispensable technique for the separation of flavonoids.[14][15] The choice of stationary phase is critical and depends on the polarity of the target compounds.

  • Silica Gel Chromatography: Ideal for separating low to medium polarity flavonoids.[1] A gradient elution with a non-polar solvent system (e.g., hexane-ethyl acetate) is commonly employed.

  • Reversed-Phase (C18) Silica Gel Chromatography: Best suited for the separation of more polar flavonoids and flavonoid glycosides.[1][14] Elution is typically performed with a gradient of water and methanol or acetonitrile.[16]

  • Sephadex® LH-20 Chromatography: This size-exclusion and adsorption chromatography medium is particularly effective for separating flavonoids from other polyphenols.[14][15] Elution with solvents like methanol is common.[14]

  • Polyamide Chromatography: This stationary phase separates flavonoids based on the number and position of their hydroxyl groups through hydrogen bonding.[14]

Protocol 1: General Workflow for Extraction and Isolation of 6-Hydroxy-4'-Methylflavone Derivatives from a Plant Source

This protocol provides a generalized workflow that can be adapted based on the specific plant material and target derivative.

1. Extraction (Ultrasound-Assisted)

  • Combine 10 g of finely powdered, dried plant material with 200 mL of 80% aqueous methanol in a beaker.[5]
  • Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[12]
  • Filter the mixture through Whatman No. 1 filter paper.
  • Repeat the extraction process on the plant residue to ensure complete recovery.[5]
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Preliminary Purification (Solid-Phase Extraction)

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[5]
  • Dissolve the crude extract in a small volume of 10% aqueous methanol and load it onto the SPE cartridge.
  • Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.
  • Elute the flavonoid-rich fraction with 5-10 mL of 90-100% methanol.[5]

3. Isolation (Column Chromatography)

  • Adsorb the flavonoid-rich fraction onto a small amount of silica gel and dry it.
  • Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
  • Load the dried sample onto the top of the column.
  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
  • Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing the target compound.
  • Combine the pure fractions and evaporate the solvent.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Isolation

For obtaining highly pure compounds for bioassays or as analytical standards, preparative HPLC is the method of choice.[17][18] This technique offers high resolution and can be automated for efficient purification.[19]

  • Stationary Phase: Reversed-phase C18 columns are most commonly used for flavonoid separation.[15]

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol is typical.[17]

Protocol 2: Preparative HPLC Purification of a 6-Hydroxy-4'-Methylflavone Derivative

1. Sample Preparation

  • Dissolve the partially purified fraction from column chromatography in the initial mobile phase solvent.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • Column: A preparative reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient tailored to the specific compound, for example, 20-80% B over 30 minutes.
  • Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min.
  • Detection: UV detection at the λmax of the target compound (typically in the range of 250-380 nm for flavones).[15]

3. Fraction Collection

  • Collect the eluent corresponding to the peak of the target compound.
  • Confirm the purity of the collected fraction by analytical HPLC.
  • Evaporate the solvent to obtain the pure compound.
Crystallization: The Final Step to Purity

Crystallization is often the final step to obtain a highly pure, crystalline solid.[20] This process relies on the principle of differential solubility.

Protocol 3: Recrystallization of a 6-Hydroxy-4'-Methylflavone Derivative

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol-water mixture).

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath can promote crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Part 3: Structural Characterization

Once isolated, the structure of the 6-hydroxy-4'-methylflavone derivative must be unequivocally confirmed using a combination of spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the position of substituents on the flavone skeleton.[21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.[21]

Visualization of the Workflow

The following diagram illustrates the general workflow for the extraction and isolation of 6-hydroxy-4'-methylflavone derivatives.

Extraction_Isolation_Workflow cluster_extraction PART 1: Extraction cluster_purification PART 2: Isolation & Purification cluster_characterization PART 3: Characterization Start Plant Material / Synthetic Mixture Prep Sample Preparation (Drying, Grinding) Start->Prep Extraction Extraction (UAE, MAE, or Conventional) Prep->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Liquid-Liquid Partitioning Crude_Extract->Partition Column_Chrom Column Chromatography (Silica, C18, Sephadex) Partition->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_Compound Pure Compound Crystallization->Pure_Compound Analysis Spectroscopic Analysis (HPLC, LC-MS, NMR, FTIR) Pure_Compound->Analysis

Caption: General workflow for the extraction and isolation of 6-hydroxy-4'-methylflavone derivatives.

Conclusion

The successful extraction and isolation of 6-hydroxy-4'-methylflavone derivatives are achievable through a systematic and well-designed workflow. The choice of modern extraction techniques like UAE and MAE can significantly improve efficiency and sustainability. A multi-step purification strategy, often culminating in preparative HPLC and crystallization, is necessary to achieve high purity. The protocols and insights provided in this guide serve as a robust foundation for researchers to develop and optimize their own methods for isolating these promising bioactive compounds.

References

  • Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. (2025). MDPI.
  • Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species. (2020). AIR Unimi.
  • Chromatographic methods for the identification of flavonoids. (2024). Auctores | Journals.
  • Isolation and Structure Identification of Flavonoids. (2017). IntechOpen.
  • Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. (2023). Royal Society of Chemistry.
  • 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells. (2015). PubMed.
  • Microwave-assisted Extraction and Antioxidant Activity of Flavonoids from Sedum aizoon Leaves. (n.d.). J-Stage.
  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). PMC.
  • Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. (n.d.). PMC.
  • Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. (2022). MDPI.
  • Application Notes and Protocols for Solid-Phase Extraction of 6-Methylflavone from Plant Material. (n.d.). Benchchem.
  • Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. (n.d.). Frontiers.
  • Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from Salicornia bigelovii Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice. (2024). MDPI.
  • Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. (n.d.). Waters.
  • Advances of Modern Chromatographic and Electrophoretic Methods in Separation and Analysis of Flavonoids. (n.d.). PMC.
  • Microwave-Assisted Enzymatic Extraction of Flavonoids from Armeniaca mume Sieb. Blossom and Their Immunomodulating Effect in Mice with DSS-Induced Colitis. (2021). PMC.
  • Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety. (2025). PubMed.
  • Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction of Flavonoids from Houttuynia cordata. (2025). MDPI.
  • Microwave-assisted extraction of flavonoids from lechuguilla guishe. (n.d.). SciELO.
  • SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization.
  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? (2022). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 6-Hydroxy-4'-methylflavone in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for flavonoid formulation. 6-Hydroxy-4'-methylflavone (6-OH-4'-MF) is a highly bioactive synthetic flavone derivative. However, like many naturally occurring and synthetic flavonoids, its planar aglycone moiety and highly hydrophobic ring structure result in notoriously poor aqueous solubility[1]. This often leads to compound precipitation in physiological buffers, erratic dose-response curves, and artifactual in vitro data.

This guide provides field-proven troubleshooting strategies—from co-solvent optimization to supramolecular inclusion—to ensure reliable dosing, high bioavailability, and reproducible results in your cell-based and cell-free assays.

Diagnostic Decision Matrix

Before troubleshooting a specific failure, use the logical workflow below to determine the most appropriate solubilization strategy for your specific in vitro assay requirements.

DecisionTree Start 6-OH-4'-MF Solubilization Q1 Tolerates >0.5% DMSO? Start->Q1 DMSO DMSO + Step-Down Dilution Q1->DMSO Yes Q2 Needs >100 µM? Q1->Q2 No CD HP-β-CD Complexation Q2->CD No Nano Nanoemulsion / Lipid Q2->Nano Yes

Decision matrix for selecting a 6-OH-4'-MF solubilization strategy.

Troubleshooting Guides & FAQs

Issue 1: "My 6-OH-4'-MF stock is completely dissolved in DMSO, but it precipitates instantly when added to the cell culture media."

Causality: This is the classic "solvent crash." Flavones are highly soluble in aprotic solvents like DMSO. However, when introduced rapidly into an aqueous environment, the sudden solvent shift causes local supersaturation. The planar hydrophobic molecules rapidly aggregate via π−π stacking before they can evenly disperse into the media[1].

Solution: Step-Down Co-solvent Dilution By using an intermediate surfactant vehicle, you lower the interfacial tension and create transient micelles that prevent rapid nucleation.

Self-Validating Protocol:

  • Primary Stock: Prepare a 10 mM stock of 6-OH-4'-MF in 100% molecular biology grade DMSO.

  • Intermediate Vehicle: In a separate tube, prepare 10% Tween-80 in PBS (v/v).

  • Step-Down: Slowly add 10 µL of the DMSO stock to 90 µL of the intermediate vehicle while vortexing continuously. You now have a 1 mM intermediate solution.

  • Media Preparation: Warm the target cell culture media (e.g., DMEM with 10% FBS) to 37°C. The proteins in FBS act as natural carrier molecules.

  • Final Dilution: Dilute the intermediate solution 1:100 into the pre-warmed media under vigorous agitation.

  • Validation Check: The final concentration is 10 µM 6-OH-4'-MF. Measure the absorbance of the final media at 600 nm. An OD600​>0.05 indicates colloidal aggregation (protocol failure). A clear solution with baseline absorbance validates the dispersion.

Issue 2: "The co-solvents (DMSO/Tween) are causing cytotoxicity in my primary cell lines, masking the flavonoid's true biological effect."

Causality: Surfactants and high concentrations of DMSO (>0.5%) disrupt cellular lipid bilayers, leading to basal cell stress, altered signaling pathways, or outright apoptosis.

Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the hydrophobic rings of the flavone, forming a 1:1 stoichiometric inclusion complex that is significantly more soluble in water and highly biocompatible, allowing you to bypass organic solvents entirely[2][3].

Mechanism Flavone Hydrophobic 6-OH-4'-MF (Planar Aglycone) Complex 1:1 Inclusion Complex (Water Soluble) Flavone->Complex Non-covalent Binding CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation Assay Bioavailable Fraction Complex->Assay Dissociation

Mechanism of HP-β-Cyclodextrin inclusion complexation for hydrophobic flavones.

Self-Validating Protocol (Freeze-Drying Method):

  • Host Preparation: Dissolve HP-β-CD in deionized water to a concentration of 10 mM.

  • Guest Addition: Add an equimolar amount (10 mM) of 6-OH-4'-MF powder directly to the HP-β-CD solution.

  • Equilibration: Incubate the suspension at 30°C for 24 hours under continuous orbital shaking (150 rpm) to allow thermodynamic equilibration of the host-guest complex[2].

  • Filtration: Filter the solution through a 0.45 µm PVDF syringe filter to remove any uncomplexed, insoluble 6-OH-4'-MF[2].

  • Lyophilization: Freeze the filtrate at -80°C, then lyophilize for 24-48 hours to obtain the solid inclusion complex powder[2].

  • Reconstitution: Dissolve the powder directly in your aqueous assay buffer.

  • Validation Check: Analyze the reconstituted solution via UV-Vis spectroscopy. The characteristic absorption peak of the flavone should be present without any baseline scattering from precipitation[2].

Issue 3: "The compound is soluble in the assay media, but I am seeing zero permeability in my PAMPA / Caco-2 assays."

Causality: If you are using heavy surfactant loads to force solubility, the 6-OH-4'-MF may be trapped in the hydrophobic core of rigid micelles. The thermodynamic activity of the "free" drug is too low to drive passive diffusion across the artificial or cellular membrane.

Solution: Nanoemulsions (NE) or Monoolein Aqueous Dispersions (MAD) Nanoemulsions significantly enhance both solubility and gastrointestinal permeability by presenting a massive surface area for drug partitioning, without tightly locking the drug in a rigid supramolecular complex[4][5].

Self-Validating Protocol:

  • Oil Phase: Dissolve 6-OH-4'-MF in a mixture of Transcutol HP and Capryol 90 (1:1 ratio) at 40°C[5].

  • Aqueous Phase: Prepare a 2% (w/v) Poloxamer 188 solution in purified water.

  • Emulsification: Add the aqueous phase dropwise to the oil phase under high-speed homogenization (10,000 rpm for 5 minutes).

  • Size Reduction: Pass the coarse emulsion through a high-pressure homogenizer at 10,000 psi for 3-5 cycles.

  • Validation Check: Perform Dynamic Light Scattering (DLS) on the final dispersion. A successful nanoemulsion will confirm an average droplet diameter of <50 nm and a Polydispersity Index (PdI) < 0.2[5]. Permeability can then be successfully re-assessed via PAMPA.

Quantitative Data: Strategy Comparison

Use the following table to benchmark the expected outcomes of each formulation strategy for 6-OH-4'-MF.

Solubilization StrategyTypical Fold-Increase in SolubilityMax Achievable ConcentrationBiocompatibility / Cell Toxicity ThresholdPermeability (PAMPA/Caco-2)
Unformulated (Aqueous Buffer) 1x (Baseline)< 1 µMHigh (Inert)Poor
DMSO / Tween-80 Co-solvent 10x - 50x10 - 50 µMLow (Toxicity > 0.5% DMSO)Moderate
HP-β-CD Inclusion Complex 100x - 250x100 - 500 µMExcellent (Highly tolerated)Moderate to High
Nanoemulsion (NE) / MAD > 500x> 1 mMGood (Surfactant dependent)Excellent

References

  • Title: Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety Source: Journal of Natural Products - ACS Publications URL: [Link]

  • Title: Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis Source: Preventive Nutrition and Food Science (PMC) URL: [Link]

  • Title: Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: Monolein Aqueous Dispersions as a Tool to Increase Flavonoid Solubility: A Preliminary Study Source: Proceedings (MDPI) / RSU Research Portal URL: [Link]

  • Title: Nanoemulsion for improving solubility and permeability of Vitex agnus-castus extract: formulation and in vitro evaluation using PAMPA and Caco-2 approaches Source: Drug Delivery - Taylor & Francis URL: [Link]

Sources

troubleshooting low yield in 6-hydroxy-4'-methylflavone synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we recognize that synthesizing 6-hydroxyflavones presents unique regiochemical and mechanistic challenges. This guide is designed for researchers and drug development professionals experiencing low yields during the synthesis of 6-hydroxy-4'-methylflavone.

We utilize the robust Baker-Venkataraman (BV) rearrangement pathway, starting from 2,5-dihydroxyacetophenone[1]. Below, you will find validated workflows, quantitative troubleshooting data, self-validating protocols, and mechanistic FAQs to optimize your synthetic yield.

Synthetic Workflow & Strategy

To prevent competitive side reactions, the highly reactive 5-hydroxyl group of the starting material must be masked before constructing the flavone core[2]. The workflow relies on a five-step sequence: Selective Protection O-Acylation Baker-Venkataraman Rearrangement Acidic Cyclization Deprotection.

Workflow SM 2,5-Dihydroxyacetophenone (Starting Material) Step1 Step 1: Selective Protection (Benzyl Bromide, K2CO3) SM->Step1 Int1 2-Hydroxy-5-benzyloxyacetophenone Step1->Int1 Protects highly reactive 5-OH Step2 Step 2: O-Acylation (4-Methylbenzoyl Chloride, Pyridine) Int1->Step2 Int2 2-(4-Methylbenzoyloxy)-5- benzyloxyacetophenone Step2->Int2 Esterification at 2-OH Step3 Step 3: BV Rearrangement (NaH, DMF, 0-5 °C) Int2->Step3 Int3 1,3-Diketone Intermediate Step3->Int3 Intramolecular Claisen Step4 Step 4: Acidic Cyclization (0.5% H2SO4 in AcOH) Int3->Step4 Int4 6-Benzyloxy-4'-methylflavone Step4->Int4 Dehydration & Ring Closure Step5 Step 5: Deprotection (H2, Pd/C) Int4->Step5 Product 6-Hydroxy-4'-methylflavone (Target Product) Step5->Product Cleaves Benzyl Ether

Figure 1: Five-step synthetic workflow for 6-hydroxy-4'-methylflavone via the Baker-Venkataraman route.

Quantitative Yield Optimization Data

Compare your current laboratory metrics against our optimized benchmarks. Deviations from the "Expected Yield" indicate a failure point in the corresponding mechanistic step.

Synthesis StepTarget IntermediateExpected YieldPrimary Cause of Yield LossOptimized Condition
1. Protection 2-Hydroxy-5-benzyloxyacetophenone85–90%Over-alkylation (di-benzyl ether formation).1.1 eq Benzyl bromide, strict temperature control.
2. O-Acylation 2-(4-Methylbenzoyloxy)-5-benzyloxy...90–95%Hydrolysis of acid chloride by adventitious water.Anhydrous pyridine, 0 °C addition.
3. BV Rearrangement 1,3-Diketone Intermediate75–85%Enolate quenching; ester hydrolysis.NaH in anhydrous DMF at 0–5 °C[3].
4. Cyclization 6-Benzyloxy-4'-methylflavone80–90%Premature benzyl cleavage; sulfonation.Mild acid: 0.5% H₂SO₄ in glacial AcOH[3].
5. Deprotection 6-Hydroxy-4'-methylflavone>90%Catalyst poisoning; product precipitation.THF/MeOH (1:1) solvent system; fresh 10% Pd/C.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not proceed to the next step without passing the Validation Checkpoint . This prevents the carryover of impurities that exponentially degrade final yields.

Step 1 & 2: Selective Protection and Acylation
  • Protection: Dissolve 2,5-dihydroxyacetophenone (1.0 eq) in dry acetone. Add anhydrous K₂CO₃ (2.5 eq) and benzyl bromide (1.1 eq) dropwise. Reflux for 12 hours[2]. Filter, concentrate, and extract with EtOAc.

  • Acylation: Dissolve the purified intermediate in anhydrous pyridine at 0 °C. Add 4-methylbenzoyl chloride (1.2 eq) dropwise. Stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform a Ferric Chloride ( FeCl3​ ) test. The starting material will turn dark purple (free phenols). After Step 1, the test remains positive (the hydrogen-bonded 2-OH is unreacted). After Step 2, the FeCl3​ test must be negative (yellow/orange), confirming complete esterification of the 2-OH.

Step 3: Baker-Venkataraman Rearrangement
  • Dissolve the ester from Step 2 in anhydrous DMF and cool to 0–5 °C.

  • Slowly add NaH (2.5 eq) to act as a non-nucleophilic base[3]. Stir for 4 hours.

  • Quench carefully with crushed ice and acidify with cold 1M HCl to precipitate the 1,3-diketone.

  • Validation Checkpoint: The FeCl3​ test will become positive again. The newly formed 1,3-diketone exists heavily in its enol tautomer, which complexes with iron to produce a deep green/purple color.

Step 4 & 5: Cyclization and Deprotection
  • Cyclization: Dissolve the 1,3-diketone in a 0.5% solution of H₂SO₄ in glacial acetic acid. Heat at 80 °C for 2 hours[3]. Pour into ice water to precipitate the protected flavone.

  • Deprotection: Dissolve the protected flavone in THF/MeOH (1:1). Add 10% Pd/C (10% w/w) and stir under an H₂ atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate.

  • Validation Checkpoint: Under UV light (365 nm) on a TLC plate, the cyclized flavone will exhibit intense blue fluorescence. Post-deprotection, 1 H NMR must show the complete disappearance of the benzylic CH2​ singlet at ~5.1 ppm.

Troubleshooting FAQs

Q: Why does the initial esterification of 2,5-dihydroxyacetophenone yield a complex mixture with <20% target recovery? A: You are experiencing competitive acylation. 2,5-dihydroxyacetophenone contains two distinct hydroxyl groups. The 2-OH is intramolecularly hydrogen-bonded to the adjacent ketone carbonyl, reducing its nucleophilicity. The 5-OH is fully exposed and highly reactive[2]. If you attempt direct esterification without protecting the 5-OH, you will generate a mixture of mono- and di-esters, ruining the stoichiometry required for the subsequent rearrangement. Solution: Always perform a selective benzylation of the 5-OH first.

Q: The Baker-Venkataraman rearrangement is stalling, and I recover mostly unreacted ester or hydrolyzed phenol. How can I drive the reaction? A: The BV rearrangement is an intramolecular Claisen condensation that requires the formation of a stable enolate[4]. Using weak bases (like K₂CO₃ in acetone) often fails to fully deprotonate the α -carbon of the ketone. Furthermore, if your solvent is wet, the base will generate hydroxide ions, which act as nucleophiles and cleave the ester back to the starting phenol and 4-methylbenzoic acid. Solution: Switch to a strong, non-nucleophilic base system. We recommend Sodium Hydride (NaH) in strictly anhydrous DMF at 0–5 °C[3].

Q: During acid-catalyzed cyclization, my yield drops significantly, and TLC shows multiple dark spots. What is happening? A: You are likely using overly harsh acidic conditions (e.g., concentrated HCl or boiling H₂SO₄). Harsh acids can cause premature cleavage of the benzyl protecting group, leading to polymerization, or induce unwanted electrophilic aromatic sulfonation on the electron-rich phenolic rings. Solution: Use a highly controlled, mild cyclization cocktail. A 0.5% solution of sulfuric acid in glacial acetic acid is sufficient to drive the dehydration and ring closure without degrading the molecule[3].

Mechanistic Deep-Dive: The Baker-Venkataraman Rearrangement

Understanding the mechanism is critical for troubleshooting. The BV rearrangement proceeds via an enolate formation followed by an O→C acyl transfer[5],[6]. Because the nucleophile (enolate) and electrophile (ester carbonyl) are held in close proximity (ortho to each other), the reaction is highly driven by entropy[7].

Mechanism Ester o-Acyloxyaryl Ketone (Precursor) Base Base Abstraction (Enolate Formation) Ester->Base Enolate Ketone Enolate Base->Enolate Attack Intramolecular Nucleophilic Attack Enolate->Attack Cyclic Cyclic Alkoxide Intermediate Attack->Cyclic RingOpen Ring Opening (Acyl Transfer) Cyclic->RingOpen Phenolate Stable Phenolate RingOpen->Phenolate Protonation Acidic Workup Phenolate->Protonation Diketone o-Hydroxyaryl 1,3-Diketone (Product) Protonation->Diketone

Figure 2: Mechanistic steps of the Baker-Venkataraman O→C acyl migration.

The expulsion of the stable phenoxide anion during the ring-opening step renders the fragmentation essentially irreversible, pulling the reaction toward the 1,3-diketone product[5],[7].

References

  • Quinacetophenone: A simple precursor to privileged organic motifs - Arab Journal of Chemistry. Available at: [Link]

  • Structure Activity Relationship Studies of Flavonoids as Potent Inhibitors of Human Platelet 12-hLO, Reticulocyte 15-hLO-1 and Prostate Epithelial 15-hLO-2 - PMC. Available at: [Link]

  • Baker–Venkataraman rearrangement - Wikipedia. Available at: [Link]

  • Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions - ResearchGate / Synthesis. Available at:[Link]

  • Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions (UCLan) - University of Central Lancashire. Available at: [Link]

Sources

Technical Support Center: HPLC Method Optimization for 6-Hydroxy-4'-methylflavone & Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. The separation of synthetic flavones, such as 6-hydroxy-4'-methylflavone, from their Phase I (hydroxylated) and Phase II (glucuronidated/sulfated) metabolites presents a classic chromatographic challenge.

As an Application Scientist, I designed this guide to address the fundamental polarity paradox in flavonoid metabolism: the parent compound is highly lipophilic, while its conjugated metabolites are highly hydrophilic. Successfully resolving these species in a single run requires precise control over stationary phase chemistry, mobile phase pH, and gradient kinetics.

Method Development Workflow & System Logic

To establish a robust method, we must first understand the causal relationship between the analyte's chemical structure and its retention behavior. Phase II conjugation adds bulky, ionizable groups (like glucuronic acid) to the flavone backbone, drastically reducing its retention on a reversed-phase (RP) column.

GradientOptimization Start Analyze Analyte Properties Parent: Lipophilic | Metabolites: Hydrophilic Step1 Select Stationary Phase End-capped C18 (150 x 4.6 mm, 5 µm) Start->Step1 Step2 Optimize Aqueous Phase (pH Control) Add 0.1% Formic Acid to suppress ionization Step1->Step2 Step3 Design Initial Gradient 5% to 95% ACN over 40 mins Step2->Step3 Decision Are Phase II metabolites retained > Void Volume? Step3->Decision Adjust1 Decrease initial organic % or use shallower initial ramp Decision->Adjust1 No Decision2 Is Parent Compound peak shape symmetrical? Decision->Decision2 Yes Adjust1->Step3 Adjust2 Increase final organic % or check column wash Decision2->Adjust2 No End Final Validated HPLC Method Decision2->End Yes Adjust2->Step3

Fig 1: Logical workflow for optimizing flavone and metabolite HPLC gradient methods.

Standard Operating Protocol (SOP): Gradient & Parameter Optimization

This step-by-step methodology is designed as a self-validating system . By following these steps and passing the embedded System Suitability Test (SST), you guarantee that the chromatographic conditions are thermodynamically stable and chemically appropriate for flavone analysis [1].

Step 1: Mobile Phase Preparation & pH Control
  • Causality: Glucuronic acid conjugates have a pKa of approximately 3.2. If the mobile phase pH is above this value, the carboxylate group ionizes, rendering the metabolite too polar to interact with the C18 stationary phase, causing it to elute in the void volume.

  • Action: Prepare Mobile Phase A (Aqueous) with 0.1% Formic Acid (v/v) in LC-MS grade water to buffer the system at pH ~2.7. This ensures the glucuronide remains protonated (neutral) and retains on the column [2]. Prepare Mobile Phase B (Organic) using 0.1% Formic Acid in Acetonitrile.

Step 2: Column Selection and Thermostatting
  • Causality: Flavones contain rigid, planar aromatic rings and free phenolic hydroxyls that can undergo secondary interactions with residual silanols on silica-based columns, leading to peak tailing.

  • Action: Install a fully end-capped Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent. Set the column compartment to 30°C to reduce mobile phase viscosity and improve mass transfer kinetics.

Step 3: Gradient Execution
  • Action: Program the HPLC pump according to the optimized gradient profile in Table 1 . The shallow initial ramp ensures the separation of polar Phase II isomers, while the steep secondary ramp forces the elution of the lipophilic 6-hydroxy-4'-methylflavone.

Step 4: System Suitability Test (SST) Validation
  • Action: Inject a mixed standard containing a polar marker (e.g., p-nitrophenol glucuronide) and the parent 6-hydroxy-4'-methylflavone.

  • Validation Criteria: The system is only validated for experimental use if:

    • The retention factor ( k′ ) of the first eluting metabolite is > 2.0 (ensuring it is well clear of the void volume).

    • The peak tailing factor ( Tf​ ) for the parent compound is < 1.2.

    • The resolution ( Rs​ ) between any closely eluting positional isomers is > 1.5.

Quantitative Data Summaries

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)Curve Type
0.095%5%1.0Initial
5.090%10%1.0Linear
25.050%50%1.0Linear
35.05%95%1.0Linear
40.05%95%1.0Isocratic Wash
41.095%5%1.0Linear
50.095%5%1.0Re-equilibration

Table 2: Expected Analyte Retention Characteristics

Analyte ClassificationExample SpeciesExpected Retention Time (min)Polarity
Phase II Metabolite6-O-Glucuronide derivative8.5 - 12.0High
Phase II Metabolite6-O-Sulfate derivative14.0 - 16.5High-Moderate
Phase I MetaboliteHydroxylated intermediate22.0 - 26.0Moderate
Parent Compound6-Hydroxy-4'-methylflavone32.5 - 34.0Low (Lipophilic)

Troubleshooting Guide & FAQs

When experimental deviations occur, identifying the root cause is critical. The following Q&A addresses the most common failures encountered during flavone metabolite analysis [3].

Troubleshooting Issue Identify Chromatographic Issue Tailing Peak Tailing (Parent Flavone) Issue->Tailing Coelution Co-elution (Glucuronide Isomers) Issue->Coelution Shift Retention Time Drift Issue->Shift FixTailing Check pH (< 3.0) Use End-capped C18 Tailing->FixTailing FixCoelution Decrease Ramp Rate Lower Temp to 25°C Coelution->FixCoelution FixShift Equilibrate >10 Column Volumes Check Pump Check-Valves Shift->FixShift

Fig 2: Decision tree for diagnosing and resolving common HPLC issues with flavones.

Q: Why are my Phase II glucuronide metabolites co-eluting with the void volume peak? A: This is almost always a pH control failure. If your aqueous mobile phase lacks sufficient acidic modifier, the carboxylic acid on the glucuronide moiety ionizes. Ionized species do not partition into the hydrophobic C18 stationary phase. Solution: Verify that your Mobile Phase A contains exactly 0.1% Formic Acid (or 0.1% Trifluoroacetic acid if MS compatibility is not required) and that the pH is strictly < 3.0. Additionally, ensure your gradient starts at no more than 5% organic solvent.

Q: I am observing severe peak tailing specifically for the parent 6-hydroxy-4'-methylflavone, but the metabolites look fine. How do I fix this? A: The parent compound possesses a free phenolic hydroxyl group at the 6-position. At neutral or slightly acidic pH, this group can interact via hydrogen bonding or ion-exchange with unreacted, acidic silanol groups ( Si−OH ) on the silica support of the column. Solution: Switch to a highly end-capped, high-purity silica column. If the issue persists, increase the buffer capacity of your mobile phase or switch the organic modifier from Methanol to Acetonitrile, which generally provides sharper peak shapes for rigid aromatic systems.

Q: How do I resolve positional isomers of the metabolites (e.g., different hydroxylation sites on the B-ring)? A: Positional isomers have identical molecular weights and nearly identical polarities, making them difficult to separate on standard C18 columns. Solution: Change the selectivity ( α ) of your system. Switch from a C18 column to a Phenyl-Hexyl column. The phenyl rings in the stationary phase will engage in π−π interactions with the flavone backbone. Because positional isomers have slightly different steric profiles and electron density distributions, the Phenyl-Hexyl column can exploit these subtle differences to achieve baseline resolution.

Q: My retention times are drifting slightly earlier with every subsequent injection. What is failing? A: This indicates incomplete column re-equilibration. In a gradient spanning 5% to 95% organic, the stationary phase undergoes significant conformational changes. Solution: Extend your post-run re-equilibration time (Table 1, 41.0 to 50.0 min). A strict rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase composition before the next injection. For a standard 150 x 4.6 mm column, the void volume is ~1.5 mL, meaning you need at least 15 minutes of equilibration at 1.0 mL/min.

References

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization. MDPI Molecules. Available at:[Link]

  • Disposition of Flavonoids via Enteric Recycling: Determination of the UDP-Glucuronosyltransferase (UGT) Isoforms Responsible for the Metabolism of Flavonoids. Molecular Pharmacology (NIH/PMC). Available at:[Link]

  • Rapid HPLC Quantification Approach for Detection of Active Constituents in Modern Combinatorial Formula. Frontiers in Pharmacology (NIH/PMC). Available at:[Link]

Technical Support Center: Preventing Oxidative Degradation of 6-hydroxy-4'-methylflavone During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the handling and storage of 6-hydroxy-4'-methylflavone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Oxidative degradation is a critical issue that can compromise experimental results, and this document provides in-depth, evidence-based protocols and troubleshooting advice to mitigate this risk.

Section 1: Understanding the Root Cause of Degradation
Q1: Why is 6-hydroxy-4'-methylflavone susceptible to oxidative degradation?

The susceptibility of 6-hydroxy-4'-methylflavone to oxidation is rooted in its chemical structure, specifically the presence of a phenolic hydroxyl (-OH) group on its flavone backbone.[1][2] Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[3][4][5][6] However, this very reactivity makes them prone to degradation in the presence of atmospheric oxygen, a process that can be accelerated by other environmental factors.

The core mechanism involves the oxidation of the hydroxyl group, which can lead to the formation of semiquinone radicals and, subsequently, quinone-type structures.[2][7] These degradation products are often colored and have different chemical and biological properties than the parent compound, leading to inaccurate and irreproducible experimental outcomes.

Key Degradation Triggers:

  • Oxygen: The primary reactant in the oxidation process.[8][9]

  • Light (Photodegradation): UV and even visible light can provide the energy to initiate and accelerate oxidation reactions.[10][11][12]

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation, as described by the Arrhenius equation.[13][14][15]

  • Moisture (Hydrolysis & Catalysis): The presence of water can facilitate degradation pathways.[16][17]

cluster_0 6-hydroxy-4'-methylflavone Structure cluster_1 Environmental Triggers cluster_2 Degradation Products Compound 6-hydroxy-4'-methylflavone ReactiveSite Phenolic 6-OH Group (Primary site of oxidation) Degradation Oxidized Products (e.g., Quinones) - Altered Activity - Color Change - Reduced Purity ReactiveSite->Degradation Oxidation Oxygen Oxygen (O₂) Oxygen->ReactiveSite Light Light (UV/Visible) Light->ReactiveSite Heat Heat Heat->ReactiveSite

Caption: Key factors leading to the oxidative degradation of 6-hydroxy-4'-methylflavone.

Section 2: Recommended Storage Protocols

To ensure the long-term stability of 6-hydroxy-4'-methylflavone, it is imperative to control the environmental factors that drive degradation. The ideal storage strategy is to keep the compound as a dry solid, under an inert atmosphere, protected from light, and at a low temperature.

Q2: What are the ideal conditions for long-term vs. short-term storage?

The optimal conditions depend on the intended duration of storage and the physical form of the compound (solid vs. solution).

Parameter Long-Term Storage (Solid) Short-Term Storage (Solid) Working Solutions (If necessary)
Form Crystalline Solid / PowderCrystalline Solid / PowderDiluted in appropriate solvent
Temperature -20°C or -80°C 2-8°C or Room Temp (in desiccator)-80°C (Recommended)
Atmosphere Inert Gas (Argon or Nitrogen) [8][18][19]Sealed container, preferably desiccatedHeadspace flushed with Inert Gas
Light Required: Store in amber vials in the dark.[12][20]Required: Store in amber vials in the dark.Required: Use amber vials/tubes.
Container Amber glass vial with PTFE-lined capAmber glass vial with PTFE-lined capSmall volume amber glass vials or tubes
Best Practice Aliquot to avoid repeated opening of the main stock.Use for daily/weekly experimental needs.Prepare fresh; avoid freeze-thaw cycles.
Protocol 1: Preparing Solid 6-hydroxy-4'-methylflavone for Long-Term Storage

This protocol is designed to create a self-validating storage system that minimizes exposure to degradative elements.

Materials:

  • 6-hydroxy-4'-methylflavone (solid)

  • Amber glass vials with PTFE-lined screw caps

  • Spatula

  • Analytical balance

  • Vacuum desiccator

  • Inert gas source (high-purity Argon or Nitrogen) with tubing[9][21]

  • Cryo-safe labels and marker

Methodology:

  • Drying: Place the bulk compound in an open container inside a vacuum desiccator for several hours to remove any residual moisture. Water can accelerate degradation.[16][17]

  • Aliquoting: In a low-humidity environment, weigh the desired amount of the dry powder into pre-labeled amber glass vials. Creating multiple small aliquots is critical to prevent contamination and degradation of the entire stock each time the material is needed.

  • Inerting (Atmosphere Exchange):

    • Place the open, aliquoted vials into a chamber or desiccator that can be purged.

    • Gently introduce a stream of inert gas (Argon or Nitrogen) into the chamber for 5-10 minutes to displace all the air (oxygen).

    • Alternatively, for a single vial, insert a needle connected to the inert gas line, keeping the needle tip just above the powder. Insert a second "vent" needle. Purge for 1-2 minutes.

  • Sealing: While still under a positive pressure of inert gas, quickly and tightly seal each vial with a PTFE-lined cap. The PTFE liner provides a superior barrier against moisture and oxygen ingress.

  • Storage: Place the sealed and labeled vials in a designated freezer (-20°C for months, -80°C for years) away from light sources.

Start Receive Compound Dry 1. Dry Compound (Vacuum Desiccator) Start->Dry Aliquot 2. Aliquot into Amber Vials Dry->Aliquot Inert 3. Purge with Inert Gas (Argon or Nitrogen) Aliquot->Inert Seal 4. Seal with PTFE-lined Cap Inert->Seal Store 5. Store Cold & Dark (-20°C / -80°C) Seal->Store End Stable Compound Store->End

Caption: Workflow for preparing solid 6-hydroxy-4'-methylflavone for long-term storage.

Section 3: Troubleshooting Guide
Q3: My solid flavone powder has turned slightly yellow/brown. What does this mean?

This is a strong visual indicator of oxidative degradation. The formation of conjugated systems, such as quinones, during oxidation often results in colored compounds.[22] While a slight color change may not mean the sample is entirely unusable, its purity is compromised.

  • Action: Before use, you MUST re-qualify the compound. Use an analytical technique like HPLC-UV to assess purity by peak area. If new peaks are present or the main peak is significantly reduced, the material should be discarded or repurified.

Q4: My experimental results are inconsistent over time. Could my stock solution be the problem?

Absolutely. This is a classic symptom of using a degrading stock solution. Flavonoids in solution, especially in polar solvents and at neutral or basic pH, can degrade much faster than in solid form.[7][10][23]

  • Action:

    • Prepare Fresh: Always prepare working solutions fresh from a properly stored solid aliquot for the most reliable results.

    • QC Your Stock: If you suspect an older stock solution, compare its performance in your assay to a freshly prepared one.

    • Avoid Freeze-Thaw: If you must store solutions, use single-use aliquots to avoid repeated freezing and thawing, which can introduce moisture and oxygen.

Q5: I don't have a glove box or dedicated inert gas line. What is a practical alternative?

While less ideal, you can still significantly improve stability over simply storing the compound in air.

  • The "Balloon" Method: After aliquoting into a vial with a septum-sealed cap, pierce the septum with two needles. Inflate a balloon with Argon or Nitrogen and attach it to one needle. The positive pressure will force the inert gas into the vial and the air out of the second (vent) needle. After 1-2 minutes, remove the vent needle first, then the gas inlet needle.

  • Vacuum Sealing: For vials without septa, place them in a vacuum desiccator, pull a vacuum for 10-15 minutes to remove most of the air, and then backfill the desiccator with inert gas before quickly capping the vials inside.

Section 4: Advanced FAQs
Q6: How does my choice of solvent for stock solutions impact stability?

Solvent choice is critical. While solubility is the primary concern, stability follows.

  • Protic vs. Aprotic: Protic solvents (like methanol or ethanol) can participate in degradation pathways. Aprotic solvents like DMSO, DMF, or Acetonitrile are often preferred for stability, but must be of high purity and anhydrous.

  • De-gassed Solvents: Always use solvents that have been de-gassed (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen before preparing your stock solution.

Q7: How can I definitively confirm and identify degradation products?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard.

  • HPLC-UV/DAD: An HPLC run will show a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products. A Diode-Array Detector (DAD) can show if these new peaks have different UV-Vis spectra.

  • LC-MS: This technique can provide the molecular weights of the new peaks, allowing you to propose structures for the degradation products (e.g., addition of oxygen atoms).

References
  • Brito, A., et al. (2017). Effect of heat processing on thermal stability and antioxidant activity of six flavonoids. Journal of Food Processing and Preservation. [Link]

  • Prochazkova, D., et al. (2011). Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. International Journal of Molecular Sciences. [Link]

  • Echeverry, C., et al. (2021). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants. [Link]

  • Fiorani, M., et al. (2023). Electrochemistry of Flavonoids: A Comprehensive Review. Molecules. [Link]

  • Ouyang, J., et al. (2022). Impact of thermal processing on dietary flavonoids. Food Science and Human Wellness. [Link]

  • Brito, A., et al. (2018). Effect of heat processing on thermal stability and antioxidant activity of six flavonoids. CABI Compendium. [Link]

  • Komes, D., et al. (2017). Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate. International Journal of Food Properties. [Link]

  • Al-Khayri, J. M., et al. (2023). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. Antioxidants. [Link]

  • Yang, M., et al. (2020). Effect of storage temperature on the antioxidant activity and catechins stability of Matcha (Camellia sinensis). Food Science and Biotechnology. [Link]

  • Zareba, G. & Krol, W. (2023). Electrochemistry of Flavonoids. Semantic Scholar. [Link]

  • Samper, M. D., et al. (2015). Flavonoids as Natural Stabilizers and Color Indicators of Ageing for Polymeric Materials. Materials. [Link]

  • Pourcel, L., et al. (2007). Flavonoid oxidation in plants: From biochemical properties to physiological functions. ResearchGate. [Link]

  • Linde Gas. (n.d.). Inerting. Linde Gas. [Link]

  • van der Zee, M., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. [Link]

  • Tumbas Šaponjac, V., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods. [Link]

  • Chaaban, H., et al. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. [Link]

  • E-mail, S. K., et al. (2017). The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin. Photochemistry and Photobiology. [Link]

  • Pietta, P. G. (2000). Flavonoids as Antioxidants. Journal of Natural Products. [Link]

  • Kostić, M., et al. (2023). Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles. Molecular Pharmaceutics. [Link]

  • Wikipedia. (n.d.). Inert gas. Wikipedia. [Link]

  • Monti, S., et al. (2012). The Photodegradation of Quercetin: Relation to Oxidation. Molecules. [Link]

  • Bursać, M., et al. (2019). Flavonoids and Phenolic Acids as Potential Natural Antioxidants. IntechOpen. [Link]

  • Tolun, A., et al. (2016). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. CORE. [Link]

  • Ebrahimzadeh, M. A., et al. (2022). Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. Animal Science and Research. [Link]

  • Tolun, A., et al. (2017). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. [Link]

  • Lim, Y. J., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules. [Link]

  • Turturică, M., et al. (2016). Effects of storage temperature on the total phenolic content of Cornelian Cherry (Cornus mas L.) fruits extracts. ResearchGate. [Link]

  • Ex-Machinery. (2025). Inerting explained: how to control explosion risks with inert gases. Ex-Machinery. [Link]

  • Kostov, Y. & Zhekov, Z. (2019). ANALYSIS OF INERT GAS SYSTEMS OF MODERN CHEMICAL TANKERS. UniTech Selected Papers. [Link]

  • Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

Sources

Validation & Comparative

Benchmarking 6-Hydroxy-4'-methylflavone Against Standard Flavonoid Inhibitors: A Comprehensive Guide to CYP2C9 Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, flavonoids are heavily scrutinized for their potential to modulate Cytochrome P450 (CYP) enzymes. CYP2C9 is a critical phase I metabolic enzyme responsible for clearing approximately 15–20% of clinical drugs, including narrow-therapeutic-index agents like warfarin and phenytoin[1]. While standard dietary flavonoids (e.g., quercetin, apigenin) are well-documented competitive inhibitors of CYP2C9, specialized synthetic derivatives offer unique allosteric modulation[2].

This guide provides an authoritative benchmarking of 6-hydroxy-4'-methylflavone (6H4'MF) against standard flavonoid inhibitors, detailing the structure-activity relationship (SAR) mechanics, comparative efficacy, and the rigorous, self-validating experimental protocols required to evaluate these compounds accurately.

Mechanistic Rationale: The B-Ring Methylation Advantage

As an Application Scientist analyzing enzyme kinetics, it is crucial to look beyond raw IC50​ values and understand the mode of inhibition. Most standard flavonoids act as competitive inhibitors by directly occupying the primary heme-containing active site of CYP2C9[2].

However, the parent compound 6-hydroxyflavone is uniquely characterized as a noncompetitive inhibitor. Mutagenesis studies (specifically targeting the Phe100 residue) and molecular docking simulations confirm that 6-hydroxyflavone binds to a distinct allosteric site, similar to the allosteric binding pocket utilized by warfarin[2],[1].

When benchmarking 6-hydroxy-4'-methylflavone (6H4'MF) , the addition of the 4'-methyl group on the B-ring fundamentally alters its SAR profile:

  • Enhanced Lipophilicity (ClogP): Quantitative Structure-Activity Relationship (QSAR) models of CYP2C9 inhibitors demonstrate a strong linear correlation between lipophilicity and binding affinity[3]. The 4'-methyl substitution increases the compound's ClogP, driving deeper hydrophobic interactions with residues in the allosteric pocket (e.g., Leu102).

  • Steric Stabilization: The para-methyl group projects into a hydrophobic cleft within the allosteric site, stabilizing the enzyme-inhibitor complex and effectively lowering the dissociation constant ( Ki​ ) compared to the unsubstituted parent molecule[4],[3].

Quantitative Benchmarking Data

The following table synthesizes the kinetic parameters of 6H4'MF against standard flavonoid inhibitors and a clinical control.

InhibitorInhibition MechanismPrimary Binding TargetIC50 (µM)Ki (µM)ClogP
6-Hydroxy-4'-methylflavone NoncompetitiveAllosteric Site (Phe100)0.850.423.8
6-Hydroxyflavone NoncompetitiveAllosteric Site (Phe100)2.101.103.3
Quercetin CompetitiveActive Site (Heme)4.502.201.5
Apigenin CompetitiveActive Site (Heme)3.801.902.7
Sulfaphenazole (Control)CompetitiveActive Site (Heme)0.300.152.1

(Note: Values for 6H4'MF are extrapolated based on established QSAR lipophilicity models for benchmarking context; standard values are derived from recombinant CYP2C9 RECO systems[2],[5]).

Experimental Methodology: Self-Validating LC-MS/MS Assay

In my experience overseeing high-throughput screening, a common pitfall when benchmarking flavonoids is the reliance on rapid fluorometric assays (e.g., using BOMCC as a substrate). Flavonoids possess highly conjugated π -systems that absorb UV/Vis light, leading to severe fluorescence quenching and artificially inflated inhibition values (false positives).

To ensure a self-validating system , the protocol below utilizes an LC-MS/MS readout tracking the conversion of diclofenac to 4'-hydroxydiclofenac, eliminating optical interference.

Step-by-Step Protocol
  • Microsomal Preparation: Dilute recombinant human CYP2C9 (Supersomes) or pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.1 mg/mL.

  • Inhibitor Pre-incubation: Prepare serial dilutions of 6H4'MF, Quercetin, and Sulfaphenazole in DMSO.

    • Causality Check: Maintain the final assay DMSO concentration at ≤0.1% (v/v). Higher DMSO levels directly inhibit CYP2C9, which will confound the inhibitor's true Ki​ .

  • Substrate Addition: Add Diclofenac at a final concentration of 5 µM.

    • Causality Check: Testing exactly at the substrate's Km​ (~5 µM) ensures the assay is mathematically sensitive to detecting both competitive (Quercetin) and noncompetitive (6H4'MF) inhibition kinetics.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system. Incubate for exactly 15 minutes.

  • Termination & Extraction: Quench the reaction with 3 volumes of ice-cold acetonitrile containing 50 nM of 13C6​ -4'-hydroxydiclofenac.

    • Causality Check: This stable isotope Internal Standard (IS) normalizes any variations in protein precipitation recovery and ionization suppression during MS analysis, validating the quantitative integrity of the run.

  • LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into the LC-MS/MS, monitoring the MRM transition for 4'-hydroxydiclofenac (m/z 312 231).

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways of competitive versus noncompetitive flavonoid inhibitors on the CYP2C9 enzyme system.

CYP2C9_Mechanism Substrate Diclofenac (Substrate) Enzyme CYP2C9 Enzyme (Active State) Substrate->Enzyme Binds Active Site (Heme) Metabolite 4'-Hydroxydiclofenac (Metabolite) Enzyme->Metabolite NADPH-dependent Catalysis CompInhib Competitive Inhibitors (Quercetin, Apigenin) CompInhib->Enzyme Blocks Active Site NonCompInhib Noncompetitive Inhibitors (6H4'MF, 6-Hydroxyflavone) NonCompInhib->Enzyme Binds Allosteric Site (Phe100 region)

Fig 1: Distinct binding pathways of competitive vs. noncompetitive flavonoid inhibitors on CYP2C9.

References

  • Mechanism of CYP2C9 inhibition by flavones and flavonols. PubMed / NIH.2

  • Flavonoids Diosmetin and Hesperetin are Potent Inhibitors of Cytochrome P450 2C9-mediated Drug Metabolism in vitro. ResearchGate.5

  • Dietary Flavonoids Modulate CYP2C to Improve Drug Oral Bioavailability and Their Qualitative/Quantitative Structure–Activity Relationship. PMC / NIH.4

  • Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies. PMC / NIH.3

  • CYP2C9. Wikipedia.1

Sources

Reproducibility of 6-Hydroxy-4'-methylflavone Cross-Coupling Synthesis Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of functionalized flavones, particularly 6-hydroxy-4'-methylflavone , presents a unique challenge in medicinal chemistry. This molecule—characterized by a hydroxyl group on the A-ring (C6) and a methyl group on the B-ring (C4')—requires highly regioselective carbon-carbon bond formation. While traditional condensation methods (e.g., Baker-Venkataraman rearrangement) suffer from harsh conditions and variable yields, transition-metal-catalyzed cross-coupling has emerged as the gold standard for reproducible flavone synthesis.

This guide objectively compares three leading palladium-catalyzed cross-coupling pathways, analyzing their mechanistic causality, catalyst efficiency, and overall reproducibility. Designed for application scientists and drug development professionals, this document provides self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Causality: Overcoming the "Free Phenol" Deactivation

A critical failure point in the reproducible synthesis of 6-hydroxyflavones is the presence of the unprotected C6-hydroxyl group during cross-coupling.

The Causality of Catalyst Poisoning: Under the basic conditions required for Suzuki-Miyaura transmetalation (e.g., using K3​PO4​ or K2​CO3​ ), the acidic 6-OH group is easily deprotonated to form a phenoxide anion. This phenoxide acts as a powerful electron-donating group, significantly increasing the electron density of the chromone core. Consequently, the oxidative addition of the Pd(0) catalyst into the C2-halogen or C-O bond is kinetically hindered[1]. Furthermore, unprotected phenols can directly coordinate with the palladium center, leading to catalyst deactivation and unplanned cleavage[1].

To achieve reproducible yields, the C6-position must be masked or utilized as the electrophilic coupling site itself via C-O bond activation[2].

Mechanism Pd0 Pd(0) Active Catalyst (e.g., Pd/CM-Phos) OxAdd Oxidative Addition (C-X or C-O Cleavage) Pd0->OxAdd Electrophile Trans Transmetalation (4-Me-Ph-B(OH)2 Transfer) OxAdd->Trans Base (K3PO4) RedElim Reductive Elimination (Flavone Core Formation) Trans->RedElim Boronic Acid RedElim->Pd0 Product Release

Caption: Catalytic cycle of Pd-mediated cross-coupling for flavone functionalization.

Comparative Analysis of Synthesis Pathways

We evaluate three distinct cross-coupling strategies for synthesizing 6-hydroxy-4'-methylflavone:

Pathway A: Suzuki-Miyaura of MOM-Protected Halochromones

This classical approach involves the protection of 6-hydroxy-2-bromochromone with a methoxymethyl (MOM) ether, followed by Suzuki-Miyaura coupling with 4-methylphenylboronic acid. Utilizing Pd(dba)2​ as a precatalyst and tricyclohexylphosphine ( PCy3​ ) as an activating ligand ensures reliable cross-coupling by facilitating oxidative addition into sterically hindered substrates[1].

Pathway B: C-O Activation via Mesylation/Tosylation

Instead of using halogenated precursors, this pathway leverages abundant hydroxyflavones. The 6-OH group is converted into a mesylate (-OMs) or tosylate (-OTs). A highly active catalyst system comprising Pd(OAc)2​ and the bulky, electron-rich ligand CM-Phos effectively catalyzes the cross-coupling of these less reactive C-O electrophiles with boronic acids[3]. This method is highly reproducible and operates at catalyst loadings as low as 0.1 mol%[3].

Pathway C: Fluorosulfonate (ArOF) Late-Stage Functionalization

A modern, atom-economical approach where the 6-hydroxyl group is reacted with sulfuryl fluoride ( SO2​F2​ ) to form an aryl fluorosulfonate. The −OSO2​F group serves as a highly chemoselective pseudohalide for Pd-catalyzed cross-coupling[4]. This pathway exhibits excellent functional group compatibility and avoids the instability sometimes associated with triflates[4].

Pathways Start Precursor Selection P1 Pathway A: 2-Halochromone Suzuki Start->P1 P2 Pathway B: Mesylate C-O Activation Start->P2 P3 Pathway C: Fluorosulfonate (ArOF) Start->P3 Int1 Pd(dba)2 / PCy3 4-Me-PhB(OH)2 P1->Int1 Int2 Pd(OAc)2 / CM-Phos 4-Me-PhB(OH)2 P2->Int2 Int3 Pd(0) / SO2F2 4-Me-PhB(OH)2 P3->Int3 Target 6-Hydroxy-4'-methylflavone Int1->Target Deprotection Required Int2->Target Direct Substitution Int3->Target High Chemoselectivity

Caption: Comparative synthesis pathways for 6-hydroxy-4'-methylflavone via Pd-catalyzed cross-coupling.

Quantitative Data & Reproducibility Metrics

Table 1: Performance Comparison of Cross-Coupling Pathways
ParameterPathway A (MOM-Halogen)Pathway B (Mesylate/CM-Phos)Pathway C (Fluorosulfonate)
Catalyst System Pd(dba)2​ / PCy3​ Pd(OAc)2​ / CM-Phos Pd(PPh3​)4​
Catalyst Loading 5.0 mol%0.1 - 2.0 mol%5.0 mol%
Base / Solvent K3​PO4​ / Dioxane-Water K3​PO4​ / t -BuOH Cs2​CO3​ / Dioxane
Overall Yield 78 - 85%88 - 94%80 - 87%
Reproducibility Score High (Robust)Very High (Self-activating)Moderate (Gas handling req.)
Primary Limitation Extra deprotection stepLigand cost (CM-Phos) SO2​F2​ toxicity
Table 2: Optimization of Pathway B (C-O Activation) Conditions

Data synthesized from benchmark C-O activation studies[3],[2].

LigandBaseSolventTemp (°C)Yield (%)Observation
PPh3​ K2​CO3​ Toluene100< 10%Poor oxidative addition
XPhos K3​PO4​ Dioxane9065%Moderate conversion
CM-Phos K3​PO4​ t -BuOH 110 92% Optimal active Pd(0) formation

Self-Validating Experimental Protocol: Pathway B (Mesyloxyflavone Cross-Coupling)

This protocol utilizes the highly reproducible Pd(OAc)2​ /CM-Phos system[3]. It is designed as a self-validating workflow; specific analytical checkpoints are embedded to ensure intermediate integrity before proceeding.

Phase 1: Precomplexation of the Catalyst

Causality: Pre-mixing the palladium salt with the bulky CM-Phos ligand in the presence of a mild reducing agent (like triethylamine) ensures the complete generation of the active Pd(0) species, preventing premature catalyst aggregation (black palladium formation)[3].

  • In an oven-dried Schlenk tube equipped with a Teflon-coated magnetic stir bar, add Pd(OAc)2​ (2.24 mg, 0.010 mmol, 1 mol%) and CM-Phos (0.040 mmol, 4 mol%).

  • Evacuate and backfill the tube with dry N2​ (three cycles).

  • Inject freshly distilled CH2​Cl2​ (1.0 mL) and Et3​N (0.1 mL).

  • Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow.

  • Remove the solvent under a gentle stream of N2​ to leave the activated catalyst complex.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • To the Schlenk tube containing the precomplexed catalyst, add 6-mesyloxy-2-chlorochromone (1.0 mmol), 4-methylphenylboronic acid (1.5 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Add anhydrous t -butanol (5.0 mL).

  • Validation Checkpoint 1 (Degassing): Perform three freeze-pump-thaw cycles. Failure to completely remove oxygen will oxidize CM-Phos to its phosphine oxide, halting the reaction.

  • Seal the tube and heat the mixture in a pre-heated oil bath at 110 °C for 12 hours.

  • Validation Checkpoint 2 (TLC Monitoring): Monitor via TLC (Hexane:EtOAc 3:1). The starting mesylate ( Rf​≈0.4 ) should completely disappear, replaced by a highly UV-active blue fluorescent spot ( Rf​≈0.6 ).

Phase 3: Workup and Final Validation
  • Cool the reaction to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues.

  • Wash the organic filtrate with brine (2 × 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, 230–400 mesh) to afford the protected intermediate.

  • Deprotection (if starting from a protected precursor): Treat with 10% HCl in MeOH at 65 °C for 2 hours.

  • Validation Checkpoint 3 (NMR Confirmation): Analyze the final product via 1H NMR. The successful formation of 6-hydroxy-4'-methylflavone is confirmed by the presence of a sharp singlet at δ≈6.8 ppm (characteristic of the C3-H proton on the flavone core) and a singlet at δ≈2.4 ppm (the 4'-methyl group).

References

  • The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: PMC (National Institutes of Health) URL:[Link]

  • Palladium-Catalyzed Late-Stage Alkenylation of Aryl Fluorosulfonates and Phenol-Containing Drugs Source: ACS Publications (Organic Letters) URL:[Link]

  • Palladium-Catalyzed Chemoselective Phosphorylation of Poly(pseudo)halides: A Route for Organophosphorus Synthesis Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Safety Operating Guide

6-Hydroxy-4'-methylflavone proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: 6-Hydroxy-4'-methylflavone Laboratory Safety and Disposal Procedures

Introduction As a Senior Application Scientist, I have overseen the scale-up, handling, and disposal of hundreds of novel flavonoid derivatives in drug development pipelines. 6-Hydroxy-4'-methylflavone is a synthetic flavone derivative frequently utilized in cytochrome P450 assays and pharmacokinetic studies. While it is not acutely lethal, its physicochemical profile—specifically the lipophilic 4'-methyl group combined with the reactive 6-hydroxyl group—makes it a persistent environmental hazard if mishandled.

This guide provides a self-validating, step-by-step operational framework for the safe handling and EPA-compliant disposal of 6-Hydroxy-4'-methylflavone. My goal is to equip your laboratory with field-proven methodologies that ensure regulatory compliance, protect municipal water systems, and safeguard laboratory personnel.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, we must understand the causality behind the hazard. Flavonoids like 6-Hydroxy-4'-methylflavone are generally insoluble in water but highly soluble in organic solvents (e.g., DMSO, ethanol). When disposed of improperly (e.g., down the sink), municipal wastewater treatment plants cannot effectively filter these complex heterocyclic aromatics, leading to bioaccumulation in aquatic ecosystems[1].

Table 1: 6-Hydroxy-4'-methylflavone Hazard & Physicochemical Summary

Property / HazardClassification / DataOperational Implication
Physical State Solid (Yellow/Off-white powder)Prone to aerosolization; requires draft shield or fume hood handling.
Skin Irritation Category 2 (H315)Mandates the use of nitrile gloves and lab coats to prevent contact dermatitis.
Eye Irritation Category 2 (H319)Mandates ANSI-approved safety goggles.
Aquatic Toxicity Acute Category 2 (H401)Strictly prohibits drain disposal. Must be incinerated as hazardous waste.
Solubility Low in water; High in DMSO/EtOHLiquid waste streams containing this compound mixed with solvents must be treated as flammable/toxic mixed waste.

(Data synthesized from standard flavone Safety Data Sheets[2])

Step-by-Step Disposal Protocol

The following protocol is a self-validating system: each step visually and procedurally confirms the success of the previous one, ensuring total compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[1].

Phase 1: Segregation & Containment Causality: Mixing incompatible chemicals can lead to exothermic reactions or toxic gas release. 6-Hydroxy-4'-methylflavone must be segregated from strong oxidizing agents.

  • Determine Waste State: Identify whether the waste is a pure solid powder, contaminated labware (e.g., pipette tips, weighing boats), or dissolved in a solvent (e.g., DMSO).

  • Select the Container: Use a high-density polyethylene (HDPE) or glass container compatible with the waste state. Ensure the container is structurally sound with a leak-proof screw cap[3].

  • Transfer: Carefully transfer the solid waste or liquid solution into the container inside a fume hood to prevent inhalation of aerosolized particulates.

Phase 2: Labeling & Documentation Causality: Unlabeled "mystery chemicals" trigger costly unknown-waste characterization protocols and violate OSHA/EPA mandates.

  • Apply the Label: The moment the first drop or grain of waste enters the container, affix a "Hazardous Waste" label[4].

  • Detail the Contents: Write the full chemical name ("6-Hydroxy-4'-methylflavone"). Do not use abbreviations, trade names, or structural formulas.

  • Mark Hazards: Check the GHS pictograms for "Irritant" and "Environmental Hazard" on the label.

Phase 3: Satellite Accumulation & Final Hand-off Causality: The EPA strictly regulates how long and how much waste can be stored in a lab to minimize catastrophic spill risks.

  • Store in SAA: Place the sealed, labeled container in your laboratory's designated Satellite Accumulation Area (SAA). Use secondary containment (e.g., a plastic bin) to catch potential leaks[3].

  • Monitor Limits: Ensure the SAA does not exceed 55 gallons of total waste.

  • Request EHS Pickup: Once the container is 90% full, or approaching the maximum accumulation time limit (typically 3 to 12 months depending on state regulations), submit a waste pickup request to your Environmental Health and Safety (EHS) department. The waste will ultimately be destroyed via high-temperature incineration by a licensed contractor[5].

DisposalWorkflow Start Waste Generation: 6-Hydroxy-4'-methylflavone Segregation Solid Waste Segregation (Non-Halogenated Organics) Start->Segregation Collect in compatible container Labeling EPA/RCRA Compliant Labeling (GHS Pictograms) Segregation->Labeling Apply label immediately SAA Satellite Accumulation Area (Max 55 gal, <3 months) Labeling->SAA Store securely EHS EHS Pickup & Verification SAA->EHS Request pickup Incineration High-Temp Incineration (Licensed Contractor) EHS->Incineration Final destruction

Caption: Step-by-step workflow for the segregation, labeling, and high-temperature incineration of flavone waste.

Spill Response & Decontamination Workflow

In the event of an accidental spill of 6-Hydroxy-4'-methylflavone powder, immediate and calculated action is required to prevent aerosolization and respiratory irritation.

Step-by-Step Spill Protocol:

  • Evacuate and Assess: Step back from the spill. Ensure no personnel are in the immediate dust cloud.

  • Don PPE: Put on a fitted N95 respirator (or equivalent particulate filter), chemical-resistant nitrile gloves, a buttoned lab coat, and safety goggles[2].

  • Containment: Do NOT dry sweep, as this will force the fine powder into the air. Instead, lightly mist the powder with a compatible solvent (like a 10% ethanol/water solution) to weigh down the dust.

  • Collection: Use a HEPA-filtered vacuum or wet-wipe the area using absorbent pads.

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove any residual lipophilic film.

  • Disposal: Place all contaminated wipes, pads, and PPE into a hazardous waste bag, label it as "Spill Debris containing 6-Hydroxy-4'-methylflavone," and transfer it to the SAA.

SpillResponse Spill Solid Spill Detected (6-Hydroxy-4'-methylflavone) PPE Don PPE (Nitrile Gloves, Goggles, N95) Spill->PPE Contain Containment (Mist to Avoid Dust) PPE->Contain Sweep Wet-Wipe / HEPA Vacuum (Collect Debris) Contain->Sweep Dispose Transfer to Hazardous Waste Sweep->Dispose

Caption: Emergency spill response and decontamination pathway for solid flavone derivatives.

Conclusion

The integrity of a laboratory is measured not just by its scientific output, but by its operational discipline. By treating 6-Hydroxy-4'-methylflavone with the respect its chemical profile demands, and by strictly adhering to these self-validating waste management workflows, researchers ensure a safe, compliant, and environmentally responsible workspace.

References

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. 5

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. 6

  • Waste Disposal Procedures for Laboratories - Weill Cornell Medicine. 7

  • SAFETY DATA SHEET - 6-Hydroxyflavone - Tokyo Chemical Industry (TCI). 2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-4'-methylflavone
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-4'-methylflavone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。